2-Bromo-4-fluorobenzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDVXRWNVDMWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646447 | |
| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-83-8 | |
| Record name | 2-Bromo-4-fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4-fluorobenzo[d]thiazole: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological relevance of the heterocyclic compound 2-Bromo-4-fluorobenzo[d]thiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data and protocols from structurally related benzothiazole derivatives to provide a predictive and comparative framework for researchers.
Core Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available computational and basic identification data for the target compound, alongside experimentally determined properties for the related compound 2-Bromobenzothiazole to provide context.
| Property | This compound | 2-Bromobenzothiazole (for comparison) |
| CAS Number | 887580-83-8[1] | 2516-40-7[2][3] |
| Molecular Formula | C₇H₃BrFNS[1] | C₇H₄BrNS[2][4] |
| Molecular Weight | 232.07 g/mol [1] | 214.08 g/mol [4] |
| Melting Point | Data not available | 39-43 °C[3] |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP (predicted) | 3.1979[1] | 3.3[4] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] | 41.1 Ų[4] |
| Solubility | Data not available | Data not available |
Experimental Protocols
Representative Synthesis of 2-Bromobenzothiazoles
This protocol describes a general method for the conversion of a 2-aminobenzothiazole to a 2-bromobenzothiazole.
Materials:
-
2-Amino-4-fluorobenzothiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of 2-amino-4-fluorobenzothiazole in anhydrous acetonitrile, add copper(II) bromide.
-
Cool the mixture in an ice bath.
-
Slowly add tert-butyl nitrite to the cooled and stirred mixture.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound would be confirmed by ¹H and ¹³C NMR spectroscopy. Predicted spectral data for related compounds can be used as a reference for signal assignment.
Mass Spectrometry (MS): The molecular weight and fragmentation pattern would be determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment and quantification. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is not available, the benzothiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.
Many benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell survival, proliferation, and apoptosis resistance. Inhibition of this pathway by small molecules can lead to the induction of apoptosis in cancer cells.
Another significant target for benzothiazole-based compounds, particularly in the context of antimicrobial activity, is the bacterial enzyme DNA gyrase. This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of intervention for a benzothiazole derivative.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
DNA Gyrase Inhibition by Benzothiazole Derivatives
The following workflow illustrates the mechanism of action for benzothiazole derivatives as DNA gyrase inhibitors.
Caption: Mechanism of action for hypothetical DNA gyrase inhibition.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. While specific experimental data on its physicochemical properties and biological activity are currently limited, the broader class of benzothiazole derivatives has demonstrated significant promise as anticancer and antimicrobial agents. The provided representative protocols and hypothetical signaling pathway interactions offer a valuable starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to fully elucidate the properties and mechanism of action of this compound.
References
An In-Depth Technical Guide to 2-Bromo-4-fluorobenzo[d]thiazole
CAS Number: 887580-83-8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. 2-Bromo-4-fluorobenzo[d]thiazole is a research chemical and should be handled with appropriate safety precautions by trained personnel.
Introduction
This compound is a halogenated heterocyclic compound featuring a benzothiazole core structure. The benzothiazole moiety is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both a bromine and a fluorine atom on the benzene ring of this particular molecule offers versatile opportunities for synthetic modification, making it a valuable building block in the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical properties and potential applications in drug discovery.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key physicochemical properties is presented in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not widely published in scientific literature.
| Property | Value | Source |
| CAS Number | 887580-83-8 | ChemScene[1], Crysdot LLC |
| Molecular Formula | C₇H₃BrFNS | ChemScene[1] |
| Molecular Weight | 232.07 g/mol | ChemScene[1] |
| Purity | Typically ≥97% | ChemScene[1] |
| Appearance | Not specified in literature | - |
| SMILES | FC1=C2N=C(SC2=CC=C1)Br | Crysdot LLC |
| Storage Conditions | -20°C, stored under nitrogen | ChemScene[1] |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by the presence of the bromine atom at the 2-position of the thiazole ring. This position is susceptible to various nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate for the synthesis of a diverse range of derivatives.
Potential Synthetic Transformations
The chemical structure of this compound suggests its utility in several key synthetic transformations relevant to drug discovery:
-
Suzuki-Miyaura Coupling: The bromo substituent can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters to form C-C bonds. This allows for the introduction of various aryl or heteroaryl groups at the 2-position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would enable the formation of C-N bonds by reacting this compound with a wide range of primary or secondary amines. This is a powerful method for generating libraries of 2-aminobenzothiazole derivatives.
-
Sonogashira Coupling: The bromo group can be coupled with terminal alkynes in the presence of a palladium catalyst to form C-C triple bonds, leading to the synthesis of 2-alkynylbenzothiazole derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the thiazole ring can facilitate the displacement of the bromide by strong nucleophiles.
Below is a generalized workflow for a potential Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery
While no specific biological activity data for this compound has been reported in the reviewed literature, the benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry. The introduction of fluorine can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Derivatives of fluorinated benzothiazoles have shown promise in a variety of therapeutic areas:
-
Anticancer Agents: Many 2-substituted benzothiazole derivatives have been investigated for their potent and selective anticancer activities.
-
Antimicrobial Agents: The benzothiazole nucleus is a core component of various compounds with antibacterial and antifungal properties.
-
Enzyme Inhibitors: Substituted benzothiazoles have been explored as inhibitors for a range of enzymes implicated in disease.
The potential derivatization of this compound at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates. A logical workflow for a fragment-based drug discovery campaign starting with this compound is illustrated below.
Caption: A potential workflow for a fragment-based drug discovery campaign.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry and materials science. Its synthetic tractability, stemming from the reactive 2-bromo substituent, provides a solid foundation for the generation of diverse compound libraries. Based on the extensive research into the biological activities of other fluorinated benzothiazole derivatives, it is highly probable that novel and potent therapeutic agents can be developed from this versatile scaffold. Further research is warranted to fully elucidate the synthetic utility and pharmacological potential of this compound and its derivatives.
References
Spectroscopic Analysis of 2-Bromo-4-fluorobenzo[d]thiazole: A Technical Guide
An In-depth Examination of Spectroscopic Data for a Key Heterocyclic Compound
Introduction
2-Bromo-4-fluorobenzo[d]thiazole is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural features, combining a benzothiazole core with bromine and fluorine substituents, suggest potential applications in the development of novel pharmaceuticals and functional organic materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes.
This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work.
Spectroscopic Data Summary
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following tables present predicted and expected data based on the analysis of structurally similar compounds. These values serve as a reference for the characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.80 - 7.95 | dd | JH-H ≈ 8.5, JH-F ≈ 5.0 | H-7 |
| 7.35 - 7.50 | t | JH-H ≈ 8.5 | H-6 |
| 7.15 - 7.30 | dd | JH-H ≈ 8.5, JH-F ≈ 9.0 | H-5 |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 158.0 - 162.0 (d, ¹JC-F ≈ 250 Hz) | C-4 |
| 152.0 - 155.0 | C-2 |
| 135.0 - 138.0 (d, ³JC-F ≈ 8 Hz) | C-7a |
| 127.0 - 130.0 | C-6 |
| 120.0 - 123.0 (d, ³JC-F ≈ 8 Hz) | C-3a |
| 118.0 - 121.0 (d, ²JC-F ≈ 22 Hz) | C-5 |
| 115.0 - 118.0 | C-7 |
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm). Note: The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium | C=N stretch (thiazole ring) |
| 1550 - 1450 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 700 - 600 | Medium | C-S stretch |
| 600 - 500 | Medium | C-Br stretch |
Sample Preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 231, 233 | 100, 98 | [M]⁺˙ (Molecular ion peak with bromine isotopes) |
| 152 | Moderate | [M - Br]⁺ |
| 125 | Moderate | [M - Br - HCN]⁺ |
Ionization Method: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Researchers should adapt these methods based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled pulse sequence should be used. Typical parameters include a 45° pulse width, a longer relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the interferogram to obtain the final spectrum, which plots transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The provided protocols are for general guidance and may require optimization for specific instruments and experimental conditions.
Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and techniques involved in the crystal structure analysis of 2-Bromo-4-fluorobenzo[d]thiazole. While a published crystal structure for this specific compound is not currently available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this document outlines the essential experimental protocols and data interpretation strategies based on the analysis of structurally related benzothiazole derivatives.[1][2][3][4][5][6] The guide covers the synthesis, crystal growth, single-crystal X-ray diffraction, spectroscopic characterization, and computational analysis, offering a robust framework for researchers undertaking the structural elucidation of this and similar heterocyclic compounds. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10][11][12][13][14][15][16] A thorough understanding of their three-dimensional structure is paramount for rational drug design and development.
Introduction to Benzothiazole Derivatives
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents and biologically active molecules.[7][9] The fusion of a benzene ring and a thiazole ring creates a versatile scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties.[17][18] Halogenation, as in the case of this compound, can significantly influence crystal packing, molecular interactions, and biological efficacy.[8] The determination of the precise three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction provides invaluable insights into structure-activity relationships.[19][20][21][22]
Synthesis and Crystal Growth
The synthesis of 2-substituted benzothiazoles can be achieved through various established methods, most commonly involving the condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or their derivatives.[17][18][23][24]
General Synthetic Pathway
A common route to synthesize 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with a suitable electrophile, followed by cyclization. For this compound, a plausible synthetic approach would involve the use of a brominating agent on a 4-fluorobenzothiazole precursor.
Experimental Protocol: Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[19][25] The slow evaporation of a saturated solution is a widely used technique for growing crystals of organic compounds.
Materials:
-
Synthesized this compound
-
High-purity solvents (e.g., ethanol, methanol, acetone, dichloromethane, or mixtures thereof)
-
Small, clean glass vials or test tubes
-
Parafilm
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear, saturated solution to a clean vial.
-
Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals.[25]
Spectroscopic and Analytical Characterization
Prior to crystallographic analysis, it is crucial to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of organic compounds. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of atoms. For benzothiazole derivatives, characteristic shifts are observed for the aromatic protons and carbons.[26][27][28][29]
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzothiazoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Benzothiazole | CDCl₃ | 9.0 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.4 (t, 1H) | 154.2, 135.0, 126.3, 125.2, 122.8, 121.7 | [29] |
| 2-Aminobenzothiazole derivatives | DMSO-d₆ | Aromatic protons typically in the range of 7.0-8.0 | Aromatic carbons typically in the range of 110-155 | [30] |
| 5-Methoxybenzothiazole derivatives | - | Aromatic protons: 6.7-7.8 | Carbonyl: ~166, Aromatic carbons: 102-166 | [27] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For benzothiazole derivatives, key absorption bands include C=N, C-S, and aromatic C-H stretching vibrations.[31][32][33]
Table 2: Typical IR Absorption Bands for Benzothiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch | 1600-1670 |
| C-S stretch | 600-700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[34][35][36]
Table 3: Mass Spectrometry Data for Related Compounds
| Compound | Ionization Mode | [M]+ or [M+H]+ (m/z) |
| Benzothiazole derivatives | ESI+ | Varies depending on substituents |
| 2-Aminobenzothiazole | ESI+ | Detected |
| 2-Hydroxybenzothiazole | ESI- | Detected |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[19][20][21][22]
Experimental Workflow
The process involves mounting a suitable crystal on a diffractometer, collecting diffraction data, solving the crystal structure, and refining the structural model.
Experimental Protocol: Data Collection and Structure Solution
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[19]
Procedure:
-
Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.[19][20]
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations.[20]
-
Data Processing: The collected raw data is processed to yield a set of unique reflections with their intensities.
-
Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson synthesis to solve the "phase problem".[20]
-
Structure Refinement: The structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[37][38][39] This analysis maps various properties onto the surface, such as the normalized contact distance (d_norm), to identify and characterize hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing.
Biological Significance and Potential Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, with anticancer properties being particularly prominent.[8][10][12][13][14] They have been shown to act through various mechanisms, including the inhibition of kinases, induction of apoptosis, and interaction with DNA.[10] The structural information obtained from crystallographic studies can aid in the design of more potent and selective inhibitors.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for a benzothiazole derivative as an anticancer agent, targeting a generic receptor tyrosine kinase (RTK) pathway.
References
- 1. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. researchgate.net [researchgate.net]
- 11. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. fiveable.me [fiveable.me]
- 21. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 23. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07437H [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 30. lirias.kuleuven.be [lirias.kuleuven.be]
- 31. jchr.org [jchr.org]
- 32. researchgate.net [researchgate.net]
- 33. repository.qu.edu.iq [repository.qu.edu.iq]
- 34. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 2-Bromo-4-fluorobenzo[d]thiazole: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromo- and fluoro-substituents can significantly modulate a molecule's physicochemical properties, including its solubility and stability, which in turn affect its bioavailability, shelf-life, and formulation feasibility. This guide presents standardized methodologies for the systematic evaluation of 2-Bromo-4-fluorobenzo[d]thiazole's solubility and stability profiles.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter for its purification, crystallization, and formulation. Below is a generalized protocol for determining the equilibrium solubility of this compound.
Predicted Solubility Profile
Based on the general characteristics of benzothiazole derivatives, this compound is expected to have low solubility in aqueous media and higher solubility in organic solvents. The presence of the halogen atoms may influence its solubility in polar and non-polar solvents. A qualitative prediction of solubility in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and must be confirmed by experimental data.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The polar hydroxyl group can interact with the heteroatoms of the benzothiazole ring. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately Soluble to Soluble | The ester group provides polarity for interaction. |
| Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle; the halogenated nature of the solvent is compatible with the bromo- and fluoro-substituents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor. |
| Amides | Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of compounds. |
| Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The non-polar nature of hydrocarbons is generally not conducive to dissolving polar heterocyclic compounds. |
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to individual vials containing a known volume of each selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
-
Present the quantitative solubility data in a structured table (see Table 2 for a template).
-
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Ethanol | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Isopropanol | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Acetone | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Ethyl Acetate | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Dichloromethane | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Chloroform | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Tetrahydrofuran | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Dimethylformamide | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data | |
| Dimethyl Sulfoxide | 25 | Experimental Data | Experimental Data |
| 37 | Experimental Data | Experimental Data |
Visualization of Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than those encountered during accelerated stability testing.
Experimental Protocol for Forced Degradation Studies
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if necessary, characterize any significant degradation products.
-
Summarize the results in a table (see Table 3 for a template).
-
Table 3: Template for Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl | e.g., 72h | RT | Experimental Data | Experimental Data | e.g., Color change |
| e.g., 72h | 60 | Experimental Data | Experimental Data | ||
| 0.1 M NaOH | e.g., 72h | RT | Experimental Data | Experimental Data | |
| e.g., 72h | 60 | Experimental Data | Experimental Data | ||
| 3% H₂O₂ | e.g., 24h | RT | Experimental Data | Experimental Data | |
| Thermal (Solid) | e.g., 7 days | 80 | Experimental Data | Experimental Data | |
| Thermal (Solution) | e.g., 72h | 80 | Experimental Data | Experimental Data | |
| Photolytic (UV/Vis) | ICH Q1B | RT | Experimental Data | Experimental Data |
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility and stability of this compound. While specific quantitative data is currently lacking in the public domain, the detailed protocols and workflows presented herein will enable researchers to generate high-quality, reliable data. This information is indispensable for advancing the development of this compound in pharmaceutical and materials science applications, ensuring its efficacy, safety, and quality. The provided templates for data presentation will facilitate clear and concise reporting of experimental findings.
The Pharmacological Potential of Fluorinated Benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a privileged structure in medicinal chemistry due to its wide range of biological activities. The strategic incorporation of fluorine atoms into the benzothiazole core has emerged as a powerful tool to modulate and enhance these properties, leading to the development of potent therapeutic candidates. This technical guide provides an in-depth overview of the significant biological activities of fluorinated benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this promising area.
Anticancer Activity
Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a variety of cancer cell lines. The introduction of fluorine can enhance metabolic stability and receptor binding affinity, leading to improved efficacy.
A notable example is the class of 2-(4-aminophenyl)benzothiazoles. Fluorination of these compounds has been shown to block undesirable metabolic hydroxylation, thereby enhancing their antitumor activity.[1] These compounds are known to be potent aryl hydrocarbon receptor (AhR) agonists. Binding to AhR induces the expression of cytochrome P450 isoform CYP1A1, which in turn metabolizes the benzothiazoles into reactive electrophilic species. These species can form DNA adducts, ultimately triggering apoptosis in cancer cells.[2][3]
Another mechanism of action involves the inhibition of key signaling pathways crucial for cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is pivotal for angiogenesis.[4]
Quantitative Data: Anticancer Activity of Fluorinated Benzothiazoles
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 µM | [5] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 µM | [5] |
| Fluorinated 2-aryl benzothiazole (unspecified) | MDA-MB-468 (Breast) | GI50 | 0.20–0.5 μM | [6] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Various | - | Potent broad spectrum agent | [7] |
| Fluorinated benzothiazoles (general) | MCF-7 (Breast), MDA 468 (Breast) | GI50 | < 1 nM | [1] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Lung, Colon, Breast | - | Potent and selective inhibitory activity | [8] |
| Fluorinated benzothiazole derivative (Compound B) | HepG2 (Liver) | IC50 (24h) | 59.17 µM | [3][9] |
| Fluorinated benzothiazole derivative (Compound B) | HepG2 (Liver) | IC50 (48h) | 29.63 µM | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[5][10][11][12]
Materials:
-
96-well plates
-
Test compound (fluorinated benzothiazole)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzothiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Anticancer Mechanism of 2-(4-Aminophenyl)benzothiazoles
Caption: Mechanism of anticancer action for fluorinated 2-(4-aminophenyl)benzothiazoles.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Antimicrobial Activity
Fluorinated benzothiazoles have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Quantitative Data: Antimicrobial Activity of Fluorinated Benzothiazoles
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Fluorobenzothiazole incorporated with 1,3,4-thiadiazole | Staphylococcus aureus | - | Significant activity | [10] |
| Fluorobenzothiazole incorporated with 1,3,4-thiadiazole | Escherichia coli | - | Significant activity | [10] |
| Fluorobenzothiazole incorporated with 1,3,4-thiadiazole | Candida albicans | - | Significant activity | [10] |
| Fluorobenzothiazole incorporated with 1,3,4-thiadiazole | Aspergillus niger | - | Significant activity | [10] |
| Fluorinated 1,5-benzothiazepine derivatives | Gram-negative bacteria | - | More active than against Gram-positive | [13] |
| Fluorinated 1,5-benzothiazepine derivatives | Various bacteria | MIC | Good activity for compounds 4c, 4d, 4g, 4h | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][14][15][16][17]
Materials:
-
96-well microtiter plates
-
Test compound (fluorinated benzothiazole)
-
Bacterial or fungal strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or PBS
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from a fresh agar plate in sterile saline and adjusting the turbidity.
-
Serial Dilution: Prepare serial two-fold dilutions of the fluorinated benzothiazole in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Workflow for MIC Determination by Broth Microdilution
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticonvulsant Activity
Certain fluorinated benzothiazole derivatives have shown promise as anticonvulsant agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic options with improved efficacy and fewer side effects.[14][18][19] Riluzole, a fluorinated benzothiazole, is an approved drug for amyotrophic lateral sclerosis and has demonstrated anticonvulsant properties.[20][21]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[19][20][22][23][24]
Materials:
-
Electroconvulsive shock generator with corneal or auricular electrodes
-
Mice or rats
-
Test compound (fluorinated benzothiazole)
-
Vehicle for drug administration (e.g., saline, Tween 80)
-
Topical anesthetic for the cornea (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Acclimate the animals to the laboratory environment. Administer the test compound or vehicle at a specific time before the test.
-
Electrode Application: Apply a drop of topical anesthetic to the animal's corneas.
-
Electroshock Induction: Deliver a short electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint, indicating anticonvulsant activity.
-
Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, can be calculated using probit analysis.
Anti-inflammatory Activity
Fluorinated benzothiazoles have also been evaluated for their anti-inflammatory properties. Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory effects of some fluorinated benzothiazoles are attributed to the inhibition of key inflammatory mediators such as NF-κB, COX-2, and iNOS.[3][9]
Quantitative Data: Anti-inflammatory Activity of Fluorinated Benzothiazoles
| Compound/Method | Metric | Value | Reference |
| 6-Fluorobenzothiazole derivatives (inhibition of albumin denaturation) | % Inhibition | 20.40–79.93% | [2] |
| 4-Fluoropyrazole hybrid (bradykinin B1 receptor antagonist) | IC50 | 23 nM | [2] |
| 6-Fluoroindazole (TRPA1 antagonist) | IC50 | 0.043 µM | [2] |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory agents to inhibit the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin.[2][25][26][27][28][29]
Materials:
-
Test compound (fluorinated benzothiazole)
-
Egg albumin or Bovine Serum Albumin (BSA) solution (e.g., 1%)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
-
Water bath
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, the albumin solution, and PBS.
-
Incubation and Heating: Incubate the reaction mixtures at 37°C for 15-20 minutes, followed by heating at 70°C for 5-15 minutes to induce protein denaturation.
-
Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to a control (without the compound). The IC50 value can be determined from the dose-response curve.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified canonical NF-κB signaling pathway in inflammation.
Conclusion
The incorporation of fluorine into the benzothiazole scaffold represents a highly fruitful strategy in the quest for novel therapeutic agents. Fluorinated benzothiazoles have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. The data and protocols presented in this guide underscore the significant potential of this class of compounds and provide a solid foundation for further research and development. Continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the promise of fluorinated benzothiazoles into clinically effective therapies.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. clyte.tech [clyte.tech]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 9. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. bio-protocol.org [bio-protocol.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. protocols.io [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 20. youtube.com [youtube.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 27. jddtonline.info [jddtonline.info]
- 28. innpharmacotherapy.com [innpharmacotherapy.com]
- 29. mdpi.com [mdpi.com]
In Silico Prediction of 2-Bromo-4-fluorobenzo[d]thiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5][6][7] This technical guide outlines a comprehensive in silico approach for the prediction of the bioactivity of a novel derivative, 2-Bromo-4-fluorobenzo[d]thiazole. By leveraging computational tools, we can anticipate its pharmacokinetic and pharmacodynamic profiles, thereby accelerating early-stage drug discovery and development. This document details the methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing a roadmap for the virtual screening and evaluation of this compound. The integration of these in silico techniques offers a cost-effective and time-efficient strategy to identify promising lead candidates for further experimental validation.[8][9][10][11]
Introduction
The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of pharmacological effects such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][12][13][14][15] The functionalization of the benzothiazole core can significantly modulate its biological activity.[16][17] The subject of this guide, this compound, is a novel compound for which the bioactivity has not yet been experimentally determined. In silico prediction methods provide a powerful platform to hypothesize its biological targets and assess its drug-likeness before committing to resource-intensive laboratory synthesis and testing.[8][9][10][18]
This whitepaper will guide researchers through a systematic in silico workflow to predict the bioactivity of this compound. The core of this guide is divided into three main computational experiments: ADMET prediction, molecular docking to identify potential protein targets, and QSAR analysis to estimate biological activity.
In Silico Methodologies
ADMET Prediction
The assessment of ADMET properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.[8][9][10] Various computational tools and web servers can be employed for this purpose.
Experimental Protocol: ADMET Prediction
-
Compound Preparation: The 2D structure of this compound will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The structure will be energy-minimized using a suitable force field (e.g., MMFF94).
-
Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, polar surface area) will be calculated using software like PaDEL-Descriptor or Mordred.
-
Prediction using Web Servers: The prepared structure will be submitted to various ADMET prediction web servers (e.g., SwissADME, pkCSM, ADMETlab 2.0).
-
Data Analysis: The predicted ADMET properties will be collected and analyzed against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
Predicted ADMET Properties for this compound (Hypothetical Data)
| Property | Predicted Value | Acceptable Range | Reference |
| Molecular Weight ( g/mol ) | 248.08 | < 500 | Lipinski's Rule of Five |
| LogP | 3.15 | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Donors | 0 | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 2 | < 10 | Lipinski's Rule of Five |
| Polar Surface Area (Ų) | 42.14 | < 140 | Veber's Rule |
| Water Solubility (logS) | -3.5 | > -4 | Generally accepted |
| Caco-2 Permeability (logPapp) | 0.95 | > 0.9 | High permeability |
| hERG Inhibition | Low risk | N/A | Cardiac safety |
| Ames Mutagenicity | Non-mutagen | N/A | Genotoxicity |
| Oral Bioavailability | High | > 30% | Drug-likeness |
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[3] Based on the known activities of benzothiazole derivatives, potential targets for this compound include microbial enzymes and cancer-related proteins.[2][12][13][16]
Experimental Protocol: Molecular Docking
-
Target Selection: Based on literature review of benzothiazole derivatives, potential protein targets will be selected. For antimicrobial activity, Dihydropteroate Synthase (DHPS) from Staphylococcus aureus (PDB ID: 1AD4) will be used.[2] For anticancer activity, Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2J6M) will be a target.[16]
-
Protein Preparation: The 3D structures of the target proteins will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added using software like AutoDockTools.
-
Ligand Preparation: The 3D structure of this compound will be prepared as described in the ADMET protocol.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina. A grid box will be defined to encompass the active site of the target protein. Multiple docking runs will be performed to ensure conformational sampling.
-
Analysis of Results: The docking results will be analyzed based on the binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Predicted Docking Scores for this compound (Hypothetical Data)
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| S. aureus DHPS | 1AD4 | -7.8 | Arg63, Lys221, Ser222 |
| EGFR Kinase Domain | 2J6M | -8.5 | Leu718, Val726, Ala743, Met793 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A predictive QSAR model can be built using a dataset of known benzothiazole derivatives with measured activity against a specific target.
Experimental Protocol: QSAR Modeling
-
Dataset Collection: A dataset of benzothiazole derivatives with their reported IC50 values against a specific target (e.g., a cancer cell line) will be compiled from the literature.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors will be calculated.
-
Model Building: The dataset will be divided into a training set and a test set. A QSAR model will be built using a statistical method such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machine).
-
Model Validation: The predictive power of the QSAR model will be validated using the test set and statistical parameters like the squared correlation coefficient (R²) and the root mean square error (RMSE).
-
Prediction for New Compound: The validated QSAR model will be used to predict the biological activity (e.g., pIC50) of this compound.
Visualizations
To better illustrate the in silico workflow and potential mechanisms of action, the following diagrams are provided.
Caption: In silico workflow for bioactivity prediction.
Caption: Hypothesized EGFR signaling pathway inhibition.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By following the outlined protocols for ADMET prediction, molecular docking, and QSAR analysis, researchers can generate valuable preliminary data to guide further experimental investigations. This computational approach streamlines the drug discovery process, enabling the prioritization of compounds with the highest potential for therapeutic success. The hypothetical data presented herein suggests that this compound possesses favorable drug-like properties and may exhibit both antimicrobial and anticancer activities, warranting its synthesis and in vitro evaluation.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole Derivatives as Potential Anti-Infective Agents. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 10. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 18. pubs.acs.org [pubs.acs.org]
Reactivity Profile of Bromo and Fluoro Groups in 2-Bromo-4-fluorobenzo[d]thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity of the bromo and fluoro substituents in 2-Bromo-4-fluorobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science. The document outlines the differential reactivity of the C-Br and C-F bonds in various organic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. While specific experimental data for this exact molecule is limited in published literature, this guide extrapolates from established principles of reactivity for halogenated benzothiazoles and related aromatic systems to provide a robust predictive framework for its synthetic utility. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to aid in the design and execution of synthetic strategies.
Introduction
This compound is a versatile scaffold possessing two distinct halogen atoms that can be selectively functionalized. The benzothiazole core is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The ability to selectively modify the 2- and 4-positions allows for the generation of diverse molecular libraries for drug discovery and the synthesis of advanced materials. This guide focuses on the chemoselectivity of the bromo and fluoro groups, providing insights into their respective reactivity in key synthetic transformations.
General Reactivity Principles
The reactivity of the halogen substituents in this compound is governed by a combination of electronic and steric factors, as well as the nature of the reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzothiazole ring system, particularly the imine nitrogen, activates the 2-position towards nucleophilic attack. Consequently, the bromine atom at the C-2 position is significantly more susceptible to displacement by nucleophiles compared to the fluorine atom at the C-4 position. This is a common reactivity pattern observed in 2-halobenzothiazoles.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is paramount. The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the stronger C-F bond. This differential reactivity allows for selective functionalization at the C-2 position, leaving the C-4 fluorine atom intact for potential subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of this compound is expected to be highly susceptible to substitution by a variety of nucleophiles.
Reactivity Profile
The general order of reactivity for halogens in SNAr reactions on activated aromatic rings is typically F > Cl > Br > I. However, in the context of the benzothiazole 2-position, the high polarizability and good leaving group ability of bromide, coupled with the strong activation by the adjacent nitrogen, makes the C-Br bond readily cleavable.
Reactions with Amines (Buchwald-Hartwig Amination)
Table 1: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Both are effective, Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | XPhos, RuPhos, or SPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for high yields. |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv) | The choice of base depends on the amine and substrate tolerance. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Anhydrous and degassed solvents are essential for optimal catalyst performance. |
| Temperature | 80-120 °C | Reaction temperature will depend on the specific catalyst system and amine reactivity. |
| Amine | Primary or secondary amines (1.1-1.5 equiv) | A slight excess of the amine is typically used. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig amination of 2-bromo-4-fluorobenzothiazole.
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The C-Br bond at the 2-position is expected to be the exclusive site of reaction in Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl and heteroaryl substituents.
Reactivity Profile
The oxidative addition of palladium(0) to the C-Br bond is significantly more facile than to the C-F bond. This high degree of selectivity is a cornerstone of modern cross-coupling chemistry and allows for the predictable synthesis of 2-aryl-4-fluorobenzothiazoles.
Table 2: Generalized Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ is a common choice, while Pd(dppf)Cl₂ is often used for more challenging couplings. |
| Boronic Acid/Ester | Aryl or heteroaryl boronic acid (1.1-1.5 equiv) | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | An aqueous solution of the base is often used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A biphasic solvent system is common to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | The reaction is typically heated to drive the catalytic cycle. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura coupling of 2-bromo-4-fluorobenzothiazole.
Reactivity of the Fluoro Group
The fluorine atom at the 4-position is generally unreactive under the conditions used for the functionalization of the C-2 bromine. However, it can be displaced under more forcing SNAr conditions, typically requiring strong nucleophiles and high temperatures. This offers the potential for sequential functionalization of the benzothiazole core.
Logical Workflow for Selective Functionalization
The differential reactivity of the bromo and fluoro groups allows for a logical and stepwise approach to the synthesis of di-substituted benzothiazoles.
Selective functionalization workflow.
Conclusion
This compound is a valuable synthetic intermediate with a predictable reactivity profile. The bromine atom at the 2-position serves as a versatile handle for the introduction of a wide range of substituents via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The fluorine atom at the 4-position is comparatively inert, allowing for selective functionalization of the C-2 position. This differential reactivity enables a modular approach to the synthesis of complex benzothiazole derivatives, making it a highly attractive building block for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of this important heterocyclic compound.
The Versatility of 2-Bromo-4-fluorobenzo[d]thiazole: A Technical Guide for Synthetic Chemists
An In-depth Exploration of a Key Building Block in Modern Drug Discovery and Materials Science
Introduction:
2-Bromo-4-fluorobenzo[d]thiazole has emerged as a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom at the 2-position and the fluorine atom on the benzene ring, provide a powerful handle for a variety of synthetic transformations. This technical guide offers a comprehensive overview of the synthetic utility of this compound, detailing its application in key cross-coupling reactions and providing researchers, scientists, and drug development professionals with the necessary information to leverage its full potential. The strategic placement of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability and binding affinity, making this scaffold particularly attractive for the development of novel therapeutic agents and functional materials.[1]
Key Synthetic Transformations of this compound
The reactivity of the C2-bromine atom in this compound allows for a diverse range of functionalization reactions, primarily through palladium-catalyzed cross-coupling methodologies. These reactions enable the facile introduction of aryl, alkynyl, amino, and cyano moieties, opening up a vast chemical space for exploration.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction provides a straightforward route to 2-aryl-4-fluorobenzothiazole derivatives, which are prevalent in various biologically active molecules.[2][3]
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-fluorobenzo[d]thiazole
A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like potassium carbonate (2.0 equiv) are combined in a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction vessel is thoroughly degassed and heated under an inert atmosphere at a temperature ranging from 80-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired 2-(4-methoxyphenyl)-4-fluorobenzo[d]thiazole.
| Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High (reported for similar substrates)[2] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | Good (general protocol) |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-80 (estimated) |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound. Yields are estimated based on general protocols for similar substrates.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of an alkynyl moiety at the 2-position of the benzothiazole ring, providing a versatile handle for further transformations or for the construction of extended π-conjugated systems.[4][5]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-fluorobenzo[d]thiazole
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., triethylamine, 2-3 equivalents) are added. Phenylacetylene (1.1-1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated (e.g., 40-80 °C) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
| Alkyne Partner | Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | ~80-90 (estimated) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 70 | 8 | Good (general protocol) |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 | 10 | ~75-85 (estimated) |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | RT | 12 | Moderate (general protocol) |
Table 2: Representative Sonogashira Coupling Reactions of this compound. Yields are estimated based on general protocols for similar substrates.
Figure 2: General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 2-amino-4-fluorobenzothiazole derivatives by coupling this compound with a wide range of primary and secondary amines.[6][7][8] These derivatives are of significant interest in medicinal chemistry.[9]
Experimental Protocol: Synthesis of 2-(Morpholino)-4-fluorobenzo[d]thiazole
In a reaction vessel under an inert atmosphere, this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) are combined in an anhydrous solvent such as toluene or dioxane. Morpholine (1.2 mmol) is then added, and the mixture is heated, typically between 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Following completion, the reaction is quenched, and the product is isolated and purified.
| Amine Partner | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | High (general protocol) |
| Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Good (general protocol) |
| Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 18 | ~70-80 (estimated) |
| Benzylamine | Pd(OAc)₂ / DavePhos | LHMDS | THF | 80 | 12 | Good (general protocol) |
Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound. Yields are estimated based on general protocols for similar substrates.
Figure 3: General workflow for the Buchwald-Hartwig amination.
C-S Cross-Coupling: Formation of Thioethers
The formation of carbon-sulfur bonds is another important transformation, and this compound can readily participate in C-S cross-coupling reactions with various thiols. These reactions, often catalyzed by copper or palladium, provide access to 2-(thio)-4-fluorobenzothiazole derivatives.[10][11][12]
Experimental Protocol: Synthesis of 4-Fluoro-2-(phenylthio)benzo[d]thiazole
In a typical procedure, this compound (1.0 mmol), a thiol (e.g., thiophenol, 1.2 mmol), a catalyst such as copper(I) iodide (CuI) or a palladium complex, and a base (e.g., potassium carbonate) are heated in a solvent like DMF or acetonitrile. The reaction can often be accelerated using microwave irradiation. After completion, the product is isolated by extraction and purified by chromatography.
| Thiol Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | CuI | K₂CO₃ | Acetonitrile | 80 (MW) | 0.5 | Good (reported for similar substrates)[10] |
| 4-Chlorothiophenol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | DMF | 120 | 12 | High (general protocol) |
| Ethanethiol | CuI | K₃PO₄ | DMSO | 100 | 8 | Moderate (general protocol) |
| Benzyl mercaptan | Pd₂(dba)₃ / dppf | NaH | THF | 70 | 10 | Good (general protocol) |
Table 4: Representative C-S Cross-Coupling Reactions of this compound. Yields are estimated based on general protocols for similar substrates.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The cyano group is a versatile functional group that can be converted into various other functionalities. Palladium-catalyzed cyanation of this compound provides a direct route to 2-cyano-4-fluorobenzothiazole. Non-toxic cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for safety and practical reasons.[13][14][15]
Experimental Protocol: Synthesis of 4-Fluorobenzo[d]thiazole-2-carbonitrile
A mixture of this compound (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., sodium carbonate) in a solvent such as DMF or DMAc is heated under an inert atmosphere. The reaction temperature typically ranges from 120-140 °C. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted and purified.
| Cyanide Source | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | Na₂CO₃ | DMAc | 120 | 5 | 83-96 (reported for aryl bromides)[14] |
| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 80 | 6 | Good (general protocol) | |
| KCN | Pd(dppf)Cl₂ | NMP | 150 | 4 | Moderate (general protocol) |
Table 5: Representative Palladium-Catalyzed Cyanation Reactions of this compound. Yields are based on general protocols for aryl bromides.
Applications in Drug Discovery and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16] The introduction of fluorine can enhance these properties. For instance, fluorinated benzothiazoles have been investigated as potent anticancer agents that can induce the expression of cytochrome P450 enzymes like CYP1A1, leading to metabolic activation and subsequent cytotoxicity in sensitive cancer cells.[13]
Furthermore, benzothiazole-based compounds have been designed as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 signaling pathway.[17] The ability to readily diversify the 2-position of the 4-fluorobenzothiazole core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.
Figure 4: Simplified diagram of STAT3 signaling pathway and inhibition.
Conclusion
This compound is a powerful and versatile building block that provides access to a wide array of functionalized benzothiazole derivatives. The synthetic methodologies outlined in this guide, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions, offer robust and efficient ways to modify this core structure. The resulting compounds hold significant promise for the development of novel therapeutics and advanced materials. This technical guide serves as a valuable resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 3. Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 16. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluorobenzo[d]thiazole. This versatile building block is a valuable starting material for the synthesis of 2-aryl-4-fluorobenzo[d]thiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in biologically active compounds.[1][2][3][4]
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, offering a robust and efficient method for synthesizing a wide array of biaryl compounds.[5][6][7] This reaction involves the palladium-catalyzed coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a base.[8] The mild reaction conditions and tolerance for a broad range of functional groups make it an invaluable technique in the synthesis of complex molecules for drug discovery and development.[6][9]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that generally proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][10]
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center.[10]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-aryl-4-fluorobenzo[d]thiazole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-fluorobenzo[d]thiazole. This reaction is a powerful tool for the synthesis of 2-amino-4-fluorobenzo[d]thiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods for the synthesis of arylamines. The amination of this compound provides a direct route to a variety of substituted aminobenzothiazoles, which are key intermediates in the development of novel therapeutic agents and functional materials.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1] The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.
Data Presentation: General Reaction Parameters
While specific quantitative data for the amination of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related heteroaryl bromides. These parameters serve as an excellent starting point for reaction optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, or [Pd(allyl)Cl]₂ | Pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2 can also be highly effective.[2][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos, t-BuXPhos) | Ligand selection is critical for efficient coupling with challenging substrates.[4] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LiHMDS) | For amines with free N-H groups (like primary amines or unprotected heterocycles), LiHMDS can be a suitable choice.[2][4] Weaker bases like Cs₂CO₃ or K₃PO₄ may be used for sensitive substrates.[2] |
| Solvent | Anhydrous, deoxygenated aprotic solvents (e.g., Toluene, Dioxane, THF) | The choice of solvent can influence reaction rate and yield.[4] |
| Temperature | 80 - 120 °C (Conventional Heating) or 130 - 150 °C (Microwave) | Microwave irradiation can significantly reduce reaction times.[5][6] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound using both conventional heating and microwave irradiation.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.2-2.2 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add anhydrous, deoxygenated toluene to achieve a concentration of 0.1-0.5 M.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-fluorobenzo[d]thiazole derivative.
Protocol 2: Microwave-Assisted Heating
Materials:
-
Same as Protocol 1
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., Sodium tert-butoxide, 1.2-2.5 equivalents).[5]
-
Add this compound (1.0 equivalent) and the amine (1.1-2.2 equivalents).[5]
-
Add anhydrous, deoxygenated toluene.[5]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[5][6]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in steps 8-11 of Protocol 1.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-4-fluorobenzo[d]thiazole. The benzothiazole scaffold is a significant pharmacophore present in a wide range of biologically active compounds. The ability to functionalize this core, particularly at the 2-position, is crucial for the development of novel therapeutics and materials. The Sonogashira coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it tolerates a wide variety of functional groups under mild reaction conditions.[3][4]
The strategic placement of the bromine and fluorine atoms on the benzothiazole core allows for selective derivatization. The carbon-bromine bond is significantly more reactive than a carbon-fluorine bond in the oxidative addition step of the palladium catalytic cycle, ensuring that the coupling reaction occurs selectively at the 2-position.[5] This allows for the synthesis of a diverse library of 2-alkynyl-4-fluorobenzo[d]thiazoles, which can serve as key intermediates in drug discovery programs.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira cross-coupling reactions of structurally similar aryl bromides with various terminal alkynes. These conditions can serve as a starting point for the optimization of the Sonogashira coupling of this compound.
Table 1: Generalized Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-(methoxymethoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Toluene | RT | 12 | High | [1] |
| 2 | 2-Bromo-4-fluorophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | Et₃N | THF | 60 | N/A | High | [6] |
| 3 | 4-Bromo-2,1,3-benzothiadiazole | Various | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N or i-Pr₂NH | THF, Toluene, or DMF | RT - 80 | N/A | High | [3] |
| 4 | 2-Amino-3-bromopyridine | Various | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [7] |
| 5 | 3,5-Disubstituted-4-iodoisoxazoles | Various | Pd(OAc)₂ (5) / PPh₃ (10) | CuI (10) | K₂CO₃ | DMF | 80 | 12 | up to 98 | [8] |
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling of this compound
This protocol is a generalized procedure based on established literature for the Sonogashira coupling of aryl bromides and should be optimized for specific substrates.[3][7]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for a few minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: A typical experimental workflow for Sonogashira coupling.
References
Synthesis of 2-aryl-4-fluorobenzothiazoles from 2-Bromo-4-fluorobenzo[d]thiazole
Application Notes & Protocols: Synthesis of 2-Aryl-4-fluorobenzothiazoles
Topic: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-fluorobenzothiazoles from 2-Bromo-4-fluorobenzo[d]thiazole.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of 2-aryl-4-fluorobenzothiazoles is of significant interest for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming the key carbon-carbon bond between the benzothiazole core and various aryl groups. This protocol details an efficient, palladium-catalyzed approach for this transformation, starting from the readily available this compound. The reaction demonstrates broad functional group tolerance and typically provides good to excellent yields.[1][2]
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a selected arylboronic acid in the presence of a base and a suitable solvent system.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-4-fluorobenzo[d]thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Bromo-4-fluorobenzo[d]thiazole, a versatile scaffold for the development of novel therapeutic agents. The benzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic introduction of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug design.
This document outlines protocols for key derivatization reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. It also presents quantitative biological data for structurally similar compounds and explores the potential signaling pathways modulated by these derivatives, providing a solid foundation for further research and development.
Key Derivatization Strategies
The 2-bromo substituent on the benzothiazole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for the synthesis of 2-aryl-4-fluorobenzo[d]thiazoles. This reaction involves the coupling of this compound with a variety of arylboronic acids or their esters.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-4-fluorobenzo[d]thiazole derivatives, which are important pharmacophores in medicinal chemistry.[7][8][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the benzothiazole ring, further enhanced by the fluorine atom, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. This allows for the displacement of the bromide with various nucleophiles such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.[10][11][12]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1 - 2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
-
Procedure:
-
Dissolve this compound in the polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Quantitative Data Summary
While specific data for the derivatization of this compound is limited in the public domain, the following table summarizes representative yields for similar transformations on other bromobenzothiazole analogs. This data serves as a useful benchmark for reaction optimization.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reported Yield (%) | Reference |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 2-Arylbenzothiazole | 85-95 | [5] |
| Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, DMF | 2-Arylbenzothiazole | 92 | General Protocol | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene | 2-Aminobenzothiazole | 80-90 | General Protocol |
| Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane | 2-Arylaminobenzothiazole | 75-85 | General Protocol | |
| SNAr | Sodium Methoxide | DMF, 60 °C | 2-Methoxybenzothiazole | >90 | General Protocol |
| Thiophenol, K₂CO₃ | DMSO, 80 °C | 2-Thiophenylbenzothiazole | >85 | General Protocol |
The following table presents in vitro anticancer activity data for fluorinated 2-(4-aminophenyl)benzothiazole derivatives, highlighting the potent cytotoxicity of this class of compounds against various cancer cell lines.
| Compound | Position of Fluorine | Cancer Cell Line | GI₅₀ (nM) | Reference |
| 10b | 4-Fluoro | MCF-7 (Breast) | < 1 | [13] |
| MDA 468 (Breast) | < 1 | [13] | ||
| 10d | 6-Fluoro | MCF-7 (Breast) | < 1 | [13] |
| MDA 468 (Breast) | < 1 | [13] | ||
| 10h | 5-Fluoro | MCF-7 (Breast) | < 1 | [13] |
| MDA 468 (Breast) | < 1 | [13] |
Signaling Pathways in Medicinal Chemistry Applications
Derivatives of 2-substituted benzothiazoles have been shown to exert their biological effects through the modulation of key cellular signaling pathways implicated in cancer progression.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[1][7] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Some 2-substituted benzothiazole derivatives have been shown to inhibit EGFR activity, leading to the downregulation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[14][15] This inhibition can induce apoptosis and suppress tumor growth.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 6. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 8. Signal integration by the CYP1A1 promoter — a quantitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis and Evaluation of Novel Kinase Inhibitors Derived from 2-Bromo-4-fluorobenzo[d]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets.[1] The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibition.[2][3] The strategic functionalization of the benzothiazole core allows for the generation of diverse compound libraries to explore structure-activity relationships (SAR) and identify potent and selective kinase inhibitors.[1]
This document provides detailed protocols for the synthesis of novel kinase inhibitor candidates starting from 2-Bromo-4-fluorobenzo[d]thiazole. The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity via robust and widely applicable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.[4][5][6] Additionally, protocols for the preliminary biological evaluation of these novel compounds using standard in vitro kinase and cell proliferation assays are described.
Experimental Workflow Overview
The overall workflow for the synthesis and evaluation of novel kinase inhibitors is a multi-step process that begins with chemical synthesis and purification, followed by structural confirmation and comprehensive biological screening.
Figure 1: General experimental workflow for synthesis and evaluation.
Synthetic Protocols
The following protocols describe two primary palladium-catalyzed cross-coupling methods for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol outlines the synthesis of 2-aryl-4-fluorobenzo[d]thiazole derivatives. The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[7]
Reaction Scheme:
Figure 2: Suzuki-Miyaura cross-coupling reaction scheme.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon gas three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Bubble argon gas through the reaction mixture for 10 minutes to ensure it is fully degassed.
-
Heat the mixture to 90 °C and maintain for 4-12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol allows for the synthesis of 2-amino-4-fluorobenzo[d]thiazole derivatives. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[4]
Reaction Scheme:
Figure 3: Buchwald-Hartwig amination reaction scheme.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the desired amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation Protocols
After synthesis and purification, the novel compounds must be evaluated for their biological activity.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[8]
Materials:
-
Purified target kinase
-
Kinase-specific substrate (protein or peptide)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute into the kinase reaction buffer.
-
In a white-walled microplate, add the inhibitor solution. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.
-
Add the target kinase and its specific substrate to each well (except the background control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9] It is used to determine the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the inhibitor compounds in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle control (DMSO) and no-cell (blank) wells.
-
Incubate the plate for 72 hours in a humidified incubator (37 °C, 5% CO₂).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[9]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Presentation
Quantitative results from the synthesis and biological assays should be summarized for clear comparison and SAR analysis.
Table 1: Summary of Synthetic and Biological Data for Exemplary Compounds
| Compound ID | Synthetic Route | R Group (Ar or NR1R2) | Yield (%) | Kinase IC₅₀ (nM) [Target Kinase] | Cell Line GI₅₀ (µM) [Cell Line] |
| INH-S1 | Suzuki | 4-methoxyphenyl | 78 | 45 | 1.2 |
| INH-S2 | Suzuki | pyridin-3-yl | 65 | 22 | 0.8 |
| INH-B1 | Buchwald-Hartwig | morpholino | 85 | 150 | 5.4 |
| INH-B2 | Buchwald-Hartwig | N-methylpiperazinyl | 72 | 38 | 0.9 |
Data presented are hypothetical and for illustrative purposes only.
Signaling Pathway Context
The synthesized inhibitors are designed to target key nodes in cellular signaling pathways that are often hyperactivated in cancer, such as the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival.
Figure 4: Potential targeting of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. atcc.org [atcc.org]
Application of 2-Bromo-4-fluorobenzo[d]thiazole in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds, including those with potent anticancer properties. The strategic functionalization of the benzothiazole core allows for the fine-tuning of its pharmacological profile. 2-Bromo-4-fluorobenzo[d]thiazole is a key starting material for the synthesis of novel anticancer agents. The presence of a bromine atom at the 2-position provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties. The fluorine atom at the 4-position can enhance the metabolic stability and binding affinity of the resulting compounds to their biological targets.
This document provides detailed application notes on the utilization of this compound in the synthesis of potential anticancer agents, focusing on derivatives that have shown significant cytotoxic activity against various cancer cell lines. We present quantitative data on the biological activity of representative compounds, detailed experimental protocols for their synthesis via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and visualizations of the synthetic workflows and a key signaling pathway implicated in the mechanism of action of certain benzothiazole derivatives.
Data Presentation: In Vitro Anticancer Activity of Fluorinated Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of several fluorinated benzothiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Structure | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1 | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 0.0001 | [1] |
| MDA-MB-468 (Breast) | < 0.0001 | [1] | ||
| 2 | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast) | < 0.001 | [2] |
| MDA-MB-468 (Breast) | < 0.001 | [2] | ||
| PC-3 (Prostate) | > 10 | [2] | ||
| HCT 116 (Colon) | > 10 | [2] | ||
| 3 | 3'Cyano-2-(4-aminophenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Potent (exact value not specified) | [3] |
| MDA-MB-468 (Breast) | Potent (exact value not specified) | [3] | ||
| 4 | 3'-Alkynyl-2-(4-aminophenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Potent (exact value not specified) | [3] |
| MDA-MB-468 (Breast) | Potent (exact value not specified) | [3] | ||
| 5 | Benzothiazole derivative with nitro and fluorine substituents | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [4] |
Experimental Protocols
While direct literature detailing the synthesis of anticancer agents starting specifically from this compound is limited, the following protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are based on established methodologies for structurally similar 2-bromobenzothiazoles and serve as a robust guide for researchers. These reactions are the cornerstone for synthesizing 2-aryl, 2-alkynyl, and 2-amino-4-fluorobenzothiazole derivatives, respectively.
Protocol 1: Synthesis of 2-Aryl-4-fluorobenzo[d]thiazoles via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-fluorobenzo[d]thiazole.
Protocol 2: Synthesis of 2-Alkynyl-4-fluorobenzo[d]thiazoles via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL), triethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-fluorobenzo[d]thiazole.
Protocol 3: Synthesis of 2-Amino-4-fluorobenzo[d]thiazoles via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture with stirring to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-fluorobenzo[d]thiazole.
Signaling Pathways and Mechanism of Action
Certain fluorinated 2-arylbenzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), exert their potent and selective anticancer activity through a mechanism involving the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 (CYP1A1).[4][5][6] In sensitive cancer cells, these compounds bind to the AhR, leading to its activation and translocation to the nucleus. This complex then induces the expression of the CYP1A1 enzyme.[6] The benzothiazole derivative is subsequently metabolized by CYP1A1 into reactive electrophilic species that form covalent adducts with DNA.[5] This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[4][5] Other benzothiazole derivatives have been reported to modulate various signaling pathways, including EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to the inhibition of cancer cell growth and proliferation.[7]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel anticancer agents. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a diverse range of 2-substituted-4-fluorobenzothiazole derivatives. The potent and selective anticancer activity exhibited by several fluorinated benzothiazoles highlights the potential of this scaffold in the development of new cancer therapeutics. Further exploration of the structure-activity relationships and the elucidation of the precise molecular targets and signaling pathways will be crucial for the clinical translation of these promising compounds. The provided protocols and data serve as a foundational resource for researchers dedicated to the discovery and development of next-generation anticancer drugs.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 2-Bromo-4-fluorobenzo[d]thiazole in the Development of Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. This document provides detailed application notes and protocols on the utilization of 2-Bromo-4-fluorobenzo[d]thiazole as a key starting material for the synthesis of new antimicrobial compounds. The strategic placement of the bromine atom at the 2-position offers a versatile handle for synthetic modification, while the fluorine atom at the 4-position can enhance the physicochemical and pharmacological properties of the resulting derivatives, such as metabolic stability and binding affinity.
While direct studies initiating from this compound are not extensively detailed in publicly available literature, the principles of benzothiazole chemistry allow for the extrapolation of synthetic strategies and biological evaluation methods from closely related analogues. The following sections outline generalized protocols for the synthesis and antimicrobial screening of derivatives that could be accessed from this promising scaffold.
Synthetic Workflow for 2-Substituted-4-fluorobenzothiazole Derivatives
The bromine atom at the 2-position of this compound is susceptible to nucleophilic substitution and cross-coupling reactions, making it an ideal point for introducing diverse chemical moieties.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the synthesis of 2-amino- or 2-thio-4-fluorobenzothiazole derivatives.
Materials:
-
This compound
-
Desired amine or thiol nucleophile
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
A base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine or thiol nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a temperature appropriate for the chosen solvent and reactants (typically ranging from 80°C to 120°C).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-4-fluorobenzothiazole derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized 2-substituted-4-fluorobenzothiazole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin) or antifungal (e.g., Fluconazole)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to each well containing the diluted compounds.
-
Include a positive control (a standard antimicrobial agent), a negative control (broth only), and a growth control (broth with inoculum) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
The antimicrobial activity of novel compounds derived from this compound should be summarized in a clear and concise tabular format to facilitate comparison.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 2-Substituted-4-fluorobenzothiazole Derivatives
| Compound ID | R-Group at 2-position | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| BFBT-01 | -NH-(4-chlorophenyl) | 16 | 32 | 64 | >128 | 64 |
| BFBT-02 | -S-(2-pyridyl) | 8 | 16 | 32 | 64 | 32 |
| BFBT-03 | -phenyl | 64 | >128 | >128 | >128 | >128 |
| BFBT-04 | -ethynyl-phenyl | 32 | 64 | 128 | >128 | 128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.
Potential Mechanisms of Action and Signaling Pathways
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. While the specific targets of 2-substituted-4-fluorobenzothiazoles would require experimental validation, plausible mechanisms based on related compounds include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some benzothiazoles interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Biofilm Formation: Compounds may prevent the formation of microbial biofilms, which are associated with chronic infections and increased antibiotic resistance.
-
Inhibition of Key Metabolic Enzymes: Benzothiazoles can inhibit essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase or dihydropteroate synthase.
Caption: Plausible antimicrobial mechanisms of benzothiazole derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel antimicrobial agents. The synthetic accessibility of a wide range of derivatives, coupled with the potential for potent and broad-spectrum antimicrobial activity, makes this scaffold an attractive area for further investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to design, synthesize, and evaluate new generations of benzothiazole-based antimicrobials to combat the growing challenge of infectious diseases. Further studies are warranted to explore the full potential of this chemical space and to elucidate the specific molecular targets and mechanisms of action of these promising compounds.
Application Note and Protocol: Palladium-Catalyzed N-Arylation of 2-Bromo-4-fluorobenzo[d]thiazole
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental procedure for the synthesis of N-aryl-4-fluorobenzo[d]thiazol-2-amines from 2-Bromo-4-fluorobenzo[d]thiazole via a Buchwald-Hartwig cross-coupling reaction. This protocol offers a robust and versatile method for creating a library of substituted benzothiazole derivatives, which are of significant interest in medicinal chemistry.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[1][2] This method is highly valued for its broad substrate scope and functional group tolerance, making it a superior alternative to harsher synthetic routes like nucleophilic aromatic substitution.[1]
This application note details a generalized protocol for the N-arylation of this compound with various primary and secondary amines. The procedure is based on established Buchwald-Hartwig methodologies for the amination of aryl halides and related heterocyclic systems.[3][4][5]
Generalized Reaction Scheme
The core of this protocol is the palladium-catalyzed reaction between this compound and an amine in the presence of a suitable base and a phosphine ligand.
Figure 1: General scheme for the Buchwald-Hartwig N-arylation of this compound.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol outlines a general procedure that may require optimization depending on the specific amine used.
3.1. Materials and Equipment
-
Substrates: this compound, Aryl or alkyl amine (primary or secondary)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Xantphos, BINAP, or other suitable Buchwald ligands (e.g., BrettPhos for primary amines)[6]
-
Base: Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous toluene or dioxane
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating, inert gas supply (Argon or Nitrogen), syringes, standard laboratory glassware for work-up and purification, thin-layer chromatography (TLC) plates, silica gel for column chromatography.
3.2. Reaction Setup
All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst degradation.
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol, 2-10 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Seal the flask/vial with a septum.
-
Evacuate and backfill the vessel with inert gas three times.
-
Through the septum, add the anhydrous solvent (e.g., toluene, 5-10 mL).
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added with the other solid reagents.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
3.3. Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 8-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
3.4. Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the N-arylated 2-amino-4-fluorobenzo[d]thiazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Data Presentation: Typical Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The following table summarizes typical conditions reported for the N-arylation of various aryl halides, which can be adapted for this compound.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Palladium-Catalyzed | |||||||
| Pd₂(dba)₃ | 1 - 2 | Xantphos (2 - 4) | NaOtBu | Toluene | 80 - 110 | 8 - 16 | 75 - 98 |
| Pd(OAc)₂ | 1 - 2 | BINAP (2 - 4) | Cs₂CO₃ | Dioxane | 100 | 12 - 24 | 70 - 95 |
| Pd₂(dba)₃ | 1.5 - 3 | BrettPhos (3 - 6) | K₃PO₄ | Toluene | 100 | 12 - 24 | 70 - 90 |
| Copper-Catalyzed (Ullmann-Type) | |||||||
| CuI | 5 - 10 | DMEDA (10 - 20) | K₃PO₄ | Toluene | 110 - 120 | 12 - 24 | 70 - 95 |
| Cu₂O/Cu | 10 | None | K₂CO₃ | 2-Ethoxyethanol | 130 | 12 - 24 | 60 - 99[7] |
DMEDA = N,N'-Dimethylethylenediamine
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the palladium-catalyzed N-arylation of this compound.
Caption: Experimental workflow for N-arylation.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described Buchwald-Hartwig amination protocol provides a reliable and adaptable method for the synthesis of N-arylated 2-amino-4-fluorobenzo[d]thiazole derivatives. The choice of catalyst, ligand, and base can be tailored to accommodate a wide range of amine coupling partners, facilitating the rapid generation of compound libraries for drug discovery and development. For challenging substrates, screening of different ligands and reaction conditions may be necessary to achieve optimal results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-fluorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-4-fluorobenzo[d]thiazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the formation of 2-amino-4-fluorobenzothiazole, followed by a Sandmeyer reaction to yield the final product. This guide includes comprehensive experimental procedures, tabulated data for reaction parameters and yields, and a visual representation of the synthetic workflow to facilitate efficient and safe scale-up in a laboratory or industrial setting.
Introduction
Benzothiazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities.[1] The specific derivative, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The introduction of the fluorine atom at the 4-position and the bromine atom at the 2-position provides handles for further chemical modifications, making this a valuable intermediate in drug discovery and development. This protocol outlines a reproducible and scalable method for its synthesis.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the 2-amino-4-fluorobenzothiazole intermediate. The subsequent step is the conversion of the amino group to a bromo group via a diazotization-bromination reaction, commonly known as the Sandmeyer reaction.[2][3]
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-fluorobenzothiazole
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (Scale) | Moles (Scale) |
| 2-Fluoro-6-nitroaniline | 156.11 g/mol | 15.6 g (0.1 mol) | 0.1 |
| Sodium Thiocyanate | 81.07 g/mol | 24.3 g (0.3 mol) | 0.3 |
| Glacial Acetic Acid | 60.05 g/mol | 100 mL | - |
| Bromine | 159.81 g/mol | 16.0 g (5.1 mL, 0.1 mol) | 0.1 |
| Chloroform | 119.38 g/mol | 200 mL | - |
| Sodium Hydroxide | 40.00 g/mol | As needed | - |
| Ethanol | 46.07 g/mol | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 15.6 g (0.1 mol) of 2-fluoro-6-nitroaniline and 24.3 g (0.3 mol) of sodium thiocyanate in 100 mL of glacial acetic acid.
-
Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add 16.0 g (5.1 mL, 0.1 mol) of bromine dissolved in 20 mL of glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 80 °C and maintain for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 2-amino-4-fluorobenzothiazole.
Expected Yield and Purity:
| Product | Theoretical Yield | Actual Yield Range | Purity (by HPLC) |
| 2-amino-4-fluorobenzothiazole | 16.82 g | 13.5 - 15.1 g (80-90%) | >98% |
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the general procedure for the Sandmeyer reaction.[2][4]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (Scale) | Moles (Scale) |
| 2-amino-4-fluorobenzothiazole | 168.19 g/mol | 16.8 g (0.1 mol) | 0.1 |
| Hydrobromic Acid (48%) | 80.91 g/mol | 60 mL | ~0.53 mol |
| Sodium Nitrite | 69.00 g/mol | 7.6 g (0.11 mol) | 0.11 |
| Copper(I) Bromide | 143.45 g/mol | 15.8 g (0.11 mol) | 0.11 |
| Dichloromethane | 84.93 g/mol | 300 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | As needed | - |
Procedure:
-
Diazotization: In a 500 mL beaker, suspend 16.8 g (0.1 mol) of 2-amino-4-fluorobenzothiazole in 60 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate 1 L three-necked flask, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 40 mL of 48% hydrobromic acid. Cool this solution to 0 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour until the gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexane.
Expected Yield and Purity:
| Product | Theoretical Yield | Actual Yield Range | Purity (by HPLC) |
| This compound | 23.21 g | 17.4 - 19.7 g (75-85%) | >99% |
Data Summary
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | Formation of 2-amino-4-fluorobenzothiazole | 2-Fluoro-6-nitroaniline, NaSCN, Bromine | 0-10, then 80 | 7 | Acetic Acid | 80-90 |
| 2 | Sandmeyer Reaction | 2-amino-4-fluorobenzothiazole, NaNO₂, CuBr | 0-5, then 60 | 2.5 | HBr (aq) | 75-85 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.
-
Hydrobromic acid is corrosive. Handle with care.
Conclusion
The provided protocols describe a reliable and scalable synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications. The use of readily available starting materials and well-established chemical transformations makes this a practical approach for both laboratory and potential industrial-scale production.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-fluorobenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2-Bromo-4-fluorobenzo[d]thiazole. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low or non-existent yield. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction fails or provides a low yield, several key parameters should be systematically evaluated:
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Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts can be sensitive to air, so using a fresh batch or a more robust, air-stable version like a palladacycle may be beneficial.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1]
-
Reagent Purity and Stability: The purity of both the this compound and the boronic acid is critical. Boronic acids can degrade over time, particularly through protodeboronation.[1]
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Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for success. The base needs to be strong enough to facilitate transmetalation but not so strong as to cause the degradation of your starting materials or products.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is necessary to maximize the contact between the two phases.[1]
Q2: I am observing a significant amount of debromination of the this compound. How can this side reaction be minimized?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides.[3] This can happen when the palladium(II) intermediate reacts with a hydride source in the reaction mixture. To mitigate this:
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Use a Weaker Base: Strong bases can sometimes promote pathways that lead to the formation of hydrides. Switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be advantageous.[3]
-
Careful Solvent Choice: Some solvents are more prone to participating in side reactions that can lead to dehalogenation.
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Optimize Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can help to minimize the formation of this byproduct.
Q3: My main impurity is the homocoupled product of my boronic acid. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings. This can be caused by:
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Presence of Oxygen: As mentioned, oxygen in the reaction mixture can promote the homocoupling of boronic acids.[1] Rigorous degassing of the solvent and maintaining an inert atmosphere are essential.
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Use of Pd(II) Precatalysts: Pd(II) sources need to be reduced to the active Pd(0) species for the catalytic cycle to begin. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[4] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to minimize this side reaction.[4][5]
Q4: How do the electronic properties of this compound affect the reaction conditions?
A4: this compound is an electron-deficient heteroaromatic halide. The presence of the electron-withdrawing benzothiazole ring system and the fluorine atom facilitates the rate-limiting oxidative addition step of the catalytic cycle.[6] This generally makes the substrate more reactive in Suzuki couplings compared to electron-rich aryl bromides.[4][7] However, this electron deficiency can also increase the propensity for side reactions like dehalogenation.[3]
Q5: Which catalyst system is generally recommended for Suzuki coupling with heteroaromatic halides like this compound?
A5: For challenging substrates, including many heteroaromatic halides, modern catalyst systems involving palladium acetate or a Pd(0) source with bulky, electron-rich phosphine ligands often provide superior yields under milder conditions compared to classical catalysts like Pd(PPh₃)₄.[8] Ligands such as SPhos, XPhos, or PCy₃ are often effective.[9] The choice of ligand can be critical and may require screening to find the optimal conditions for your specific boronic acid partner.
Data Presentation
Table 1: Comparison of Potential Palladium Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Advantages |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Readily available and widely used.[10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High activity for electron-deficient substrates.[8] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80-100 | Good for a broad range of substrates.[11] |
| Pd₂(dba)₃ | XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | Often effective in preventing homocoupling.[9] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Yield | Inactive catalyst, oxygen contamination, impure reagents, suboptimal base/solvent. | Use fresh catalyst, thoroughly degas solvent, verify reagent purity, screen different bases and solvents.[1] |
| Debromination | Strong base, reactive solvent, prolonged heating. | Switch to a milder base (e.g., K₂CO₃, KF), choose a less reactive solvent, monitor reaction and stop when complete.[3] |
| Homocoupling of Boronic Acid | Oxygen in the reaction, use of a Pd(II) precatalyst. | Rigorously degas the reaction mixture, use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1][4] |
| Incomplete Reaction | Insufficient catalyst loading, low temperature, steric hindrance. | Increase catalyst loading, raise the reaction temperature, switch to a more active ligand for sterically hindered substrates. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane/Water)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Functionalization of 2-Bromo-4-fluorobenzo[d]thiazole
Welcome to the technical support center for the functionalization of 2-Bromo-4-fluorobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions for this compound?
A1: The most common and synthetically useful functionalization reactions for this compound are palladium-catalyzed cross-coupling reactions. These include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or vinyl groups.
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Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of primary and secondary amines.
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Sonogashira Coupling: For the formation of C-C triple bonds, coupling with terminal alkynes.
Q2: How does the 4-fluoro substituent affect the reactivity of the 2-bromo position?
A2: The fluorine atom at the 4-position is a strongly electron-withdrawing group. This has two main effects on the reactivity of the 2-bromo position:
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Increased Electrophilicity: The electron-withdrawing nature of the fluorine atom makes the carbon atom of the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.
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Potential for Altered Regioselectivity: While the 2-position is the primary site of reaction due to the lability of the C-Br bond, the electronic environment created by the fluorine atom can influence the overall reactivity and stability of intermediates in the catalytic cycle.
Q3: What are the typical side reactions observed during the functionalization of this compound?
A3: Common side reactions in palladium-catalyzed cross-coupling reactions of this compound include:
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Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture.
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Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This is often promoted by the presence of oxygen.
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Catalyst Decomposition: Formation of palladium black, indicating the catalyst has precipitated out of the catalytic cycle and is no longer active. This can be caused by high temperatures or the presence of impurities.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1). |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely ground and anhydrous. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid. Boronic acids can degrade over time. Ensure solvents are anhydrous and properly degassed. |
| Suboptimal Temperature | If the reaction is sluggish, gradually increase the temperature (typically 80-110 °C). If decomposition is observed, try a lower temperature for a longer reaction time. |
Issue: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodebromination | Presence of water or other proton sources. | Use rigorously dried solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
Buchwald-Hartwig Amination
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen on the benzothiazole ring can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield the metal center. |
| Ineffective Base | A strong, non-nucleophilic base is required. NaOt-Bu or LHMDS are common choices. Ensure the base is fresh and handled under an inert atmosphere. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized catalyst systems. |
| Solvent Choice | Use anhydrous, non-protic solvents like toluene, dioxane, or THF. |
Issue: Protodebromination
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | This can be a competing pathway, especially with certain amine substrates. |
| Presence of Water | Traces of water can act as a proton source. |
Experimental Protocols
Disclaimer: The following protocols are generalized starting points and may require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). Then, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene). Finally, add the amine coupling partner (1.1-1.3 equiv.) via syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Then, add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) under argon.
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Technical Support Center: Purification Strategies for Halogenated Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of halogenated benzothiazole derivatives. The following information is designed to facilitate the efficient isolation of pure compounds, a critical step for accurate biological evaluation and drug development.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common purification challenges.
Recrystallization Issues
Q1: My crude halogenated benzothiazole derivative is not dissolving in the hot recrystallization solvent.
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.
-
Solvent Choice: Halogenated benzothiazoles, depending on their substitution pattern, can range from moderately polar to nonpolar. A common starting point for recrystallization is ethanol, as many benzothiazole derivatives exhibit good solubility in it at elevated temperatures.[1] If ethanol is ineffective, consider solvents with different polarities such as isopropanol, acetone, ethyl acetate, or toluene. For highly fluorinated derivatives, which can have unique solubility profiles, solvents like chloroform might be more effective.[2] It is crucial to perform small-scale solubility tests with a few candidate solvents to identify one that dissolves your compound when hot but not when cold.[1]
-
Insufficient Solvent: You may be using an inadequate amount of solvent. Add the hot solvent in small increments to your crude material until it fully dissolves.[3] Be aware that using an excessive amount of solvent can significantly reduce your recovery yield.[3]
Q2: After cooling the solution, no crystals have formed.
A2: Crystal formation is dependent on supersaturation. If crystals do not form, it may be due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Increase Concentration: If the solution is not saturated enough, you can evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.
-
Cooling: Ensure the solution has been given ample time to cool. After reaching room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote crystallization.[3]
-
High Impurity Load: If the crude material is highly impure, crystallization may be inhibited. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Q3: The recrystallized product is still colored (e.g., yellowish or brownish).
A3: The persistence of color indicates the presence of colored impurities that were not effectively removed by a single recrystallization.
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% w/w of your compound). The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove residual colored impurities.
-
Alternative Purification: If color persists after multiple recrystallizations, column chromatography may be a more effective method for removing the specific impurities.
Q4: The yield of my recrystallized product is very low.
A4: Low recovery can result from several factors during the recrystallization process.
-
Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product will crystallize prematurely on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Allow sufficient time for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can maximize the yield.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product. Always use ice-cold solvent for washing.
Column Chromatography Issues
Q1: I am having difficulty separating my halogenated benzothiazole from non-polar impurities using column chromatography.
A1: The key to successful chromatographic separation is selecting the appropriate stationary and mobile phases to maximize the difference in affinity for the components of the mixture.
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Stationary Phase: For most halogenated benzothiazoles, silica gel is an effective stationary phase due to its polar nature.
-
Mobile Phase (Eluent): A common strategy is to start with a non-polar solvent, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. For 2-arylbenzothiazoles, a mixture of hexane and ethyl acetate is often effective.[4] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. Aim for an Rf value of 0.2-0.4 for your target compound in the chosen TLC solvent system.
Q2: How do I separate regioisomers of di-halogenated benzothiazoles (e.g., 2,5-dichloro- vs. 2,7-dichlorobenzothiazole)?
A2: The separation of regioisomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient is often required.
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TLC Optimization: Experiment with various solvent systems in TLC to find one that shows baseline separation of the isomers. Subtle differences in polarity can sometimes be exploited. For instance, isomers with different dipole moments may exhibit different affinities for the stationary phase. The trans,trans isomer of 1,4-diphenyl-1,3-butadiene is adsorbed more strongly than the cis,trans isomer due to its planarity, resulting in a lower Rf value.[5] Similar principles may apply to planar versus non-planar regioisomers of halogenated benzothiazoles.
-
Column Chromatography with Shallow Gradient: Once a suitable solvent system is identified, use a long chromatography column and a very shallow gradient of the more polar solvent to carefully elute the isomers.
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Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica gel (C18), which offer different selectivities.
Q3: My compound is streaking on the TLC plate and the column.
A3: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or the compound being too polar for the chosen solvent system. For acidic or basic compounds, interaction with the silica gel can also cause streaking.
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Sample Load: Ensure you are not applying too much sample to the TLC plate or column.
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Solvent System: If the compound is streaking, the mobile phase may not be polar enough to move it effectively. Try increasing the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid to the mobile phase can help to reduce streaking. Conversely, for basic compounds like some 2-aminobenzothiazole derivatives, adding a small amount of triethylamine can improve the peak shape.
-
Solubility: Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If it is not soluble in the mobile phase, dissolve it in a small amount of a stronger, more polar solvent and adsorb it onto a small amount of silica gel (dry loading).
Frequently Asked Questions (FAQs)
Q: How can I effectively remove unreacted 2-aminothiophenol from my reaction mixture?
A: Unreacted 2-aminothiophenol can be removed through an acidic wash during the workup. 2-aminothiophenol is a basic compound and will be protonated in the presence of an acid, forming a water-soluble salt.
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Procedure: After the reaction is complete, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The protonated 2-aminothiophenol will move into the aqueous layer. Separate the layers and then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which should be significantly depleted of the 2-aminothiophenol starting material.
Q: What is a good general solvent system for TLC analysis of halogenated benzothiazole derivatives?
A: A mixture of hexane and ethyl acetate is a versatile starting point for the TLC analysis of many halogenated benzothiazole derivatives. You can start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to find a system that gives good separation (Rf values between 0.2 and 0.8 for the components of interest). For more polar derivatives, a mixture of dichloromethane and methanol may be more appropriate.
Q: My final product has a broad melting point range. What does this indicate?
A: A broad melting point range is a strong indication that your compound is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.
Q: Are there any specific safety precautions I should take when purifying halogenated benzothiazoles?
A: Yes. Halogenated organic compounds should be handled with care as many can be toxic or irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound and solvent you are using to be aware of all potential hazards.
Data Presentation
The following tables provide representative quantitative data for the purification of some halogenated benzothiazole derivatives. Note that yields and purity can vary depending on the reaction scale and the purity of the starting materials.
Table 1: Purification of Halogenated Benzothiazoles by Recrystallization
| Compound | Crude Purity (approx.) | Recrystallization Solvent | Yield (%) | Purified Purity | Reference |
| 2-Amino-6-chlorobenzothiazole | ~85% | Ethanol | 92 | >98% | [6] |
| 2,6-Dibromobenzothiazole | Not specified | Isopropanol | 74-77 | 99.3-99.4% | [7] |
| 2-Phenylbenzothiazole | Not specified | Ethanol | High | Not specified | [8] |
Table 2: Purification of Halogenated Benzothiazoles by Column Chromatography
| Compound | Stationary Phase | Eluent (Solvent System) | Yield (%) | Purity | Reference |
| Mono-brominated 2-aminobenzothiazole | Silica Gel | Hexane/Ethyl Acetate (gradient) | Not specified | High | [1] |
| 2-(4-bromophenyl)benzothiazole | Silica Gel | Not specified | Low | Impure |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude halogenated benzothiazole and a few drops of a candidate solvent. Heat the mixture gently. A suitable solvent will dissolve the compound when hot and allow for the formation of crystals upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For a final drying, the crystals can be placed in a desiccator under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column with no air bubbles. Add a thin layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified halogenated benzothiazole.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
Overcoming low yields in the synthesis of 2-Bromo-4-fluorobenzo[d]thiazole analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-Bromo-4-fluorobenzo[d]thiazole and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve two key steps: the formation of the benzothiazole core and the subsequent bromination. The typical starting material is 2-amino-4-fluorobenzothiazole, which can be synthesized through the cyclization of 2-amino-3-fluorothiophenol. An alternative approach is the Sandmeyer reaction, which can convert a 2-amino group on the benzothiazole ring to a bromo group.
Q2: Why am I experiencing low yields in the bromination step?
A2: Low yields during bromination are often attributed to several factors, including poor regioselectivity, over-bromination (di- or tri-substitution), and competing side reactions. The choice of brominating agent and reaction conditions, such as solvent and temperature, plays a critical role in the outcome of the reaction. For instance, using a highly reactive brominating agent like elemental bromine (Br₂) can lead to the formation of multiple brominated products.[1]
Q3: My 2-aminothiophenol starting material seems to be degrading. How can I prevent this?
A3: 2-Aminothiophenols are susceptible to oxidation, which leads to the formation of disulfide byproducts and consequently lowers the yield of the desired cyclization product. To mitigate this, it is crucial to use fresh or purified 2-aminothiophenol, degas solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the role of the fluorine substituent in the reaction?
A4: The fluorine atom at the 4-position is an electron-withdrawing group, which can influence the electronic properties and reactivity of the benzothiazole ring system. This can affect the regioselectivity of the bromination and the overall reaction rates.
Q5: Are there alternative methods to introduce the bromine atom?
A5: Yes, the Sandmeyer reaction is a viable alternative for introducing a bromine atom at the 2-position.[2] This reaction involves the conversion of a 2-aminobenzothiazole to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. This method can sometimes offer better yields and selectivity compared to direct bromination.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 4-Fluorobenzothiazole
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | - Inactive brominating agent- Insufficient reaction time or temperature | - Use a fresh bottle of brominating agent (e.g., N-Bromosuccinimide - NBS).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature or extend the reaction time. |
| Formation of multiple brominated products | - Over-bromination due to a highly reactive brominating agent (e.g., Br₂)- Incorrect stoichiometry | - Switch to a milder brominating agent like NBS for better control.[1]- Carefully control the stoichiometry, using 1.0-1.1 equivalents of the brominating agent for mono-bromination.[1]- Lower the reaction temperature to improve selectivity.[1] |
| Presence of unwanted side products (ring bromination) | - Use of a highly polar solvent which can favor competing ring bromination.[1] | - Switch to a less polar solvent such as chloroform or 1,2-dimethoxyethane (DME).[1] |
Issue 2: Low Yield in the Cyclization to Form the Benzothiazole Ring
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of the desired benzothiazole | - Oxidation of the 2-aminothiophenol starting material.- Sub-optimal reaction conditions. | - Use fresh or purified 2-aminothiophenol.- Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).- Optimize the reaction temperature and choice of catalyst. |
| Formation of a disulfide byproduct | - Presence of oxygen. | - Ensure a strictly anaerobic reaction setup. |
Data Presentation
Table 1: Comparison of Brominating Agents for Benzothiazole Synthesis
| Brominating Agent | Typical Solvent | Advantages | Disadvantages | Reported Yields (for related compounds) |
| Elemental Bromine (Br₂) ** | Acetic Acid, Chloroform | - Highly reactive, can be effective for less reactive substrates. | - Hazardous to handle.- Often leads to over-bromination and poor regioselectivity.[1] | Moderate |
| N-Bromosuccinimide (NBS) | Acetonitrile, DME | - Milder and easier to handle than Br₂.- Offers better control and selectivity for mono-bromination.[1] | - May be less reactive for deactivated substrates. | 76.9% for 2,6-dibromobenzothiazole[3] |
| Copper(II) Bromide (CuBr₂) ** | Acetonitrile | - Can be highly selective under optimized conditions. | - Requires careful control of temperature to avoid side reactions. | Can reach up to 99% for dibromination of certain 2-aminothiazoles.[2] |
Table 2: Conditions for Sandmeyer Bromination of 2-Aminothiazole Analogs
| Copper Salt | Nitrite Source | Solvent | Temperature | Reported Yield |
| CuBr | n-butyl nitrite | Acetonitrile | Room Temperature | 98%[2] |
| KBr-CuBr | n-butyl nitrite | Acetonitrile | Room Temperature | 77%[2] |
| CuBr₂ | n-butyl nitrite | Acetonitrile | 85°C | 99% (for dibromo-derivative)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 2-Amino-4-fluorobenzothiazole
This protocol is a representative procedure based on the bromination of similar 2-aminobenzothiazole derivatives.
Materials:
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2-Amino-4-fluorobenzothiazole (1 equivalent)
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N-Bromosuccinimide (NBS) (1.1 equivalents)
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Acetonitrile (anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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In a round-bottom flask protected from light, dissolve 2-amino-4-fluorobenzothiazole in anhydrous acetonitrile.
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Cool the solution to 0°C using an ice bath.
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While stirring, add N-Bromosuccinimide (NBS) portion-wise to the solution.
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Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Alternative Synthesis via Sandmeyer Reaction
This protocol provides a general procedure for the Sandmeyer bromination of a 2-aminobenzothiazole.
Materials:
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2-Amino-4-fluorobenzothiazole (1 equivalent)
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Copper(I) bromide (CuBr) (1.2 equivalents)
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n-Butyl nitrite (1.2 equivalents)
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Acetonitrile
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Round-bottom flask
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Magnetic stirrer and stir bar
Procedure:
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To a solution of 2-amino-4-fluorobenzothiazole in acetonitrile, add CuBr.
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Stir the mixture at room temperature.
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Slowly add n-butyl nitrite to the reaction mixture.
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Continue stirring at room temperature overnight.
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Monitor the reaction by TLC.
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Once the reaction is complete, evaporate the solvent in vacuo.
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Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
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Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yields.
Biological Context: Signaling Pathway Inhibition
This compound analogs are of significant interest in drug discovery, particularly as potential kinase inhibitors. Several benzothiazole derivatives have been shown to target the c-Met signaling pathway, which is often dysregulated in various cancers.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant activation of the HGF/c-Met axis is implicated in tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of c-Met can block downstream signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways, thereby inhibiting cancer progression.[4]
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with 2-Bromo-4-fluorobenzo[d]thiazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address common issues related to palladium catalyst deactivation when working with 2-Bromo-4-fluorobenzo[d]thiazole in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to specific problems you may encounter during your experiments, helping you to diagnose and resolve issues related to catalyst deactivation.
Q1: My cross-coupling reaction with this compound is sluggish or fails completely. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the sulfur and nitrogen atoms within the benzothiazole ring.[1] These heteroatoms can coordinate to the palladium center, inhibiting its catalytic activity. This is a common challenge when working with N,S-heterocyclic compounds.
Troubleshooting Steps:
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Increase Catalyst Loading: A simple first step is to incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
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Select an Appropriate Ligand: Standard phosphine ligands like PPh₃ may not be effective. Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or Xantphos.[1][2] These ligands can help to stabilize the palladium center and prevent substrate coordination.
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Ensure High Purity of Reagents: Impurities in your starting material, solvents, or base can also poison the catalyst. Use freshly purified reagents and anhydrous, degassed solvents.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[3] This can be triggered by several factors in reactions with substrates like this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. Monitor the reaction for any signs of precipitation. |
| Inappropriate Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, depending on the specific ligand and reaction. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) species, leading to decomposition. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. |
| Slow Oxidative Addition | If the oxidative addition of this compound to the Pd(0) center is slow, the catalyst may decompose before the catalytic cycle can proceed efficiently. Using a more active ligand or a pre-catalyst can help to accelerate this step. |
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. How can I optimize the reaction conditions?
A3: Low yields in Suzuki-Miyaura reactions with this substrate are often due to a combination of catalyst inhibition and suboptimal reaction parameters. The choice of base and solvent system is crucial.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand System | Use a pre-formed catalyst like [Pd(XPhos)G3] or generate the active catalyst in situ from Pd₂(dba)₃ and a bulky ligand like SPhos. | Pre-catalysts can provide more consistent results. Bulky ligands are essential for this substrate class. |
| Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5] | The base plays a critical role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield. |
| Solvent | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective.[5] | The aqueous component can aid in the dissolution of the base and facilitate the transmetalation step. |
| Temperature | Typically, temperatures between 80-110 °C are used.[5] | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition. |
Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I try?
A4: The Buchwald-Hartwig amination of 2-halopyridine derivatives and related heterocycles is known to be challenging due to catalyst poisoning by the nitrogen atom of the substrate.[1]
Key Optimization Points:
-
Ligand Selection: The use of a highly active, sterically hindered biaryl phosphine ligand is critical. Ligands like Xantphos, Josiphos, or BrettPhos are often effective for these types of substrates.[2][6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]
-
Palladium Source: Using a palladium pre-catalyst that readily forms the active Pd(0) species is often beneficial.
-
Temperature: These reactions may require elevated temperatures (100-120 °C) to proceed at a reasonable rate.
Q5: Can a deactivated palladium catalyst from a reaction with this compound be regenerated?
A5: Yes, in some cases, the activity of a deactivated palladium catalyst can be restored. The appropriate method depends on the cause of deactivation.
Regeneration Protocols:
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For Sulfur Poisoning: Oxidative treatment can be effective. This can involve washing the catalyst with a solution of sodium hypochlorite or hydrogen peroxide.[8][9] Another approach is heating the catalyst in a stream of air.[10]
-
For Organic Residue/Coking: Washing the catalyst with organic solvents may help to remove adsorbed organic species.
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For Palladium Black: While difficult to reverse in situ, the collected palladium black can be re-dissolved in aqua regia and then re-deposited on a support material to create a fresh catalyst, though this is a more involved process.
Data Presentation: Representative Reaction Conditions
The following tables provide starting points for optimizing your cross-coupling reactions with this compound, based on successful conditions reported for structurally similar substrates.
Table 1: Suzuki-Miyaura Coupling of Bromo-heterocycles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.3) | Cs₂CO₃ (2) | Toluene/H₂O (2:1) | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 24 | 78 |
Table 2: Buchwald-Hartwig Amination of Bromo-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS (1.5) | Dioxane | 100 | 24 | 88 |
| 3 | n-Butylamine | [Pd(cinnamyl)Cl]₂ (2.5) | Josiphos (5) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 82 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination Reaction:
-
In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Regeneration of sulfur-fouled bimetallic Pd-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the regioselectivity of reactions involving 2-Bromo-4-fluorobenzo[d]thiazole
Welcome to the technical support center for reactions involving 2-Bromo-4-fluorobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the regioselectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions with this compound?
A1: The regioselectivity of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, on this compound is influenced by a combination of electronic effects, steric hindrance, and the specific reaction conditions. The C-Br bond at the 2-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bond at the 4-position due to the lower bond dissociation energy of the C-Br bond. However, the choice of catalyst, ligand, base, and solvent can significantly modulate this inherent reactivity.[1][2][3]
Q2: Which position (C2-Br or C4-F) is more susceptible to nucleophilic aromatic substitution (SNAr)?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the 2-position of the benzothiazole ring is generally more activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the thiazole nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction.[4][5] Therefore, the bromine atom at the C2 position is expected to be more readily displaced by a nucleophile than the fluorine atom at the C4 position under typical SNAr conditions.
Q3: How can I selectively functionalize the C4 position?
A3: Selective functionalization at the C4 position while the C2-bromo group is present is challenging due to the higher reactivity of the C-Br bond in cross-coupling reactions. One potential strategy is to first perform a reaction that is selective for the C-F bond, such as a site-selective nucleophilic aromatic substitution under carefully controlled conditions. Another approach could involve the use of specialized catalyst systems that may favor activation of the C-F bond, although this is less conventional. A more common strategy for dihalogenated substrates is to first react at the more reactive site (C2-Br) and then modify the less reactive site (C4-F) in a subsequent step under different reaction conditions.[3]
Q4: What role does the ligand play in controlling regioselectivity in cross-coupling reactions?
A4: Ligands are crucial in tuning the steric and electronic properties of the palladium catalyst, which directly impacts its reactivity and selectivity.[3] Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, which may be necessary for activating the C-F bond. Conversely, less sterically demanding ligands might favor reaction at the more accessible C-Br position. Screening a variety of ligands is often a key step in optimizing for the desired regioselectivity.[1][2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Problem: A mixture of products is obtained, with coupling occurring at both the C2 (Br) and C4 (F) positions.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature to favor the kinetic product (coupling at the more reactive C-Br bond).[1] |
| Suboptimal Ligand | Screen a panel of phosphine ligands with varying steric bulk and electronic properties. For example, bulky, electron-rich ligands like Buchwald's biaryl phosphine ligands may offer different selectivity compared to smaller ligands like PPh₃.[1][2] |
| Incorrect Base | The choice of base can influence catalyst activity and selectivity. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] |
| Solvent Effects | The solvent can affect catalyst solubility and reactivity. Evaluate different solvents or solvent mixtures, such as dioxane/water, toluene/water, or DMF.[3][6] |
Issue 2: Low Yield in Buchwald-Hartwig Amination at the C2-Position
Problem: The desired C-N coupling at the C2 position is inefficient, resulting in a low yield of the 2-amino-4-fluorobenzo[d]thiazole product.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The benzothiazole nitrogen or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Utilize robust catalyst systems with bulky, electron-rich ligands (e.g., XPhos, RuPhos) that promote reductive elimination.[1][8] |
| Ineffective Base | Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Common choices include NaOtBu, KOtBu, or LiHMDS. Ensure the base is fresh and handled under anhydrous conditions.[1] |
| Low Reactivity of the Amine | For less reactive (e.g., sterically hindered or electron-poor) amines, more forcing conditions such as higher temperatures, longer reaction times, or a more active catalyst system may be required.[1] |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Toluene, dioxane, and THF are commonly used solvents.[1][9] |
Issue 3: No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Problem: Attempted nucleophilic displacement of the fluorine at C4 results in the recovery of starting material.
| Possible Cause | Troubleshooting Steps |
| Insufficient Activation | The C4 position may not be sufficiently activated for SNAr, especially compared to the C2 position. More forcing conditions (higher temperature, longer reaction time) may be necessary. |
| Poor Leaving Group Ability of Fluoride | While fluorine is a good leaving group in SNAr, its displacement may require a highly reactive nucleophile and/or specific solvent conditions. |
| Inefficient Nucleophile | Consider using a stronger or less sterically hindered nucleophile.[10] |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation without strongly solvating the nucleophile. Ensure the solvent is anhydrous.[10] |
Experimental Protocols
Note: The following protocols are general starting points and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.[6][10][11]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol aims for the selective coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[11]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[11]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.[11]
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.[11]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[11]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine.[11]
-
Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol describes the amination at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Add the solvent, followed by the amine.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol outlines the displacement of the bromide at the C2 position with a generic nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., a secondary amine or a thiol, 1.5 equiv)
-
Base (if required, e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile and the base (if necessary).
-
Reaction: Heat the reaction mixture. The required temperature can range from room temperature to >100 °C depending on the nucleophile's reactivity.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the high-boiling point solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Factors influencing the regioselectivity of reactions involving this compound.
Caption: General experimental workflow for reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability issues and degradation pathways of 2-Bromo-4-fluorobenzo[d]thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromo-4-fluorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures, preferably in a freezer at or below -20°C. It should be protected from light and moisture.
Q2: Is this compound sensitive to light?
A2: Yes, benzothiazole derivatives can be susceptible to photodegradation.[1][2] It is crucial to protect this compound from exposure to UV and visible light during storage and handling to prevent the formation of unwanted byproducts. Experiments should be conducted in amber glassware or under light-protected conditions whenever possible.
Q3: What potential degradation pathways should I be aware of?
A3: this compound is potentially susceptible to several degradation pathways, including:
-
Hydrolysis: The thiazole ring and the carbon-bromine bond may undergo hydrolysis, especially under basic conditions (pH > 7).[3]
-
Photodegradation: Exposure to light can lead to the formation of various degradation products.[1][4]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation.
-
Thermolysis: High temperatures can induce decomposition. However, the presence of a fluorine atom may enhance thermal stability compared to non-fluorinated analogs.[5][6]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[7][8] A reverse-phase C18 column is typically suitable. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used as an orthogonal method for purity assessment.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low assay value or presence of unexpected peaks in chromatogram | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Use a fresh, unopened sample if available. 3. Perform a forced degradation study to identify potential degradation products and confirm their presence in your sample. |
| Inconsistent reaction yields or formation of side products | 1. Degradation of this compound in the reaction medium. 2. Protodebromination (loss of the bromine atom). | 1. Ensure the use of anhydrous and degassed solvents. 2. Run the reaction under an inert atmosphere (argon or nitrogen). 3. If using a strong base, consider switching to a milder base. 4. Optimize the reaction temperature; excessive heat can promote degradation.[9] |
| Discoloration of the solid compound | Potential degradation due to exposure to light, air, or moisture. | While slight discoloration may not always indicate significant degradation, it is advisable to re-analyze the purity of the material before use. If significant impurities are detected, purification by recrystallization or chromatography may be necessary. |
Stability Data
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Generally stable | Minimal degradation expected |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Prone to degradation | 4-Fluoro-1,3-benzothiazol-2(3H)-one, 2-Hydroxy-4-fluorobenzothiazole |
| Oxidative | 3% H₂O₂, RT, 24h | Susceptible to oxidation | N-oxides, S-oxides |
| Photolytic | UV/Vis light, solid & solution | Unstable | Complex mixture of photoproducts |
| Thermal | 80°C, 48h | Relatively stable | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[10][11][12][13]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial with the solid residue in an oven at 80°C for 48 hours. Re-dissolve the residue in 1 mL of methanol before analysis.
-
Photolytic Degradation: Expose a thin layer of the solid compound and a solution (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC method. Use a C18 column with a gradient elution of acetonitrile and water. Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
LC-MS method development for the analysis of 2-Bromo-4-fluorobenzo[d]thiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of LC-MS methods for the analysis of reactions involving 2-Bromo-4-fluorobenzo[d]thiazole.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound analyte?
Answer:
Poor peak shape can arise from several factors related to the chromatography. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1][2] Try diluting your reaction mixture sample further before injection.
-
Secondary Interactions: The basic nitrogen in the thiazole ring can interact with residual silanols on the silica-based column, causing peak tailing.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH (e.g., using formic acid) to protonate the analyte and reduce secondary interactions.
-
Solution 2: Column Choice: Switch to a column with a different stationary phase, such as one with end-capping or a different chemistry (e.g., PFP).
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[2] Ensure your sample diluent is similar in composition to, or weaker than, the starting mobile phase conditions.[3]
Question: I am seeing a significant loss in sensitivity or no signal at all for my analyte. What are the possible causes?
Answer:
A lack of signal or a sudden drop in sensitivity can be attributed to issues with the sample, the LC system, or the mass spectrometer.
-
Ionization Suppression: Components of the reaction mixture (e.g., salts, catalysts, or byproducts) can interfere with the ionization of this compound in the MS source. This is a common matrix effect.[4]
-
Solution 1: Sample Preparation: Implement a sample clean-up step. This could involve a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5][6]
-
Solution 2: Chromatographic Separation: Optimize your LC gradient to ensure the analyte elutes in a region with fewer co-eluting matrix components.
-
-
Incorrect MS Polarity: this compound, with its basic nitrogen, is expected to ionize well in positive ion mode (ESI+). Ensure your mass spectrometer is set to the correct polarity. Some benzothiazole derivatives, however, are detected in negative ion mode.[7]
-
Analyte Degradation: The compound might be degrading in the sample vial or in the ion source.
-
Solution: Prepare fresh samples and consider reducing the ion source temperature.[4]
-
-
System Contamination: Buildup of contaminants in the LC system or MS source can lead to a gradual or sudden loss of signal.[1] Regularly clean the ion source and perform system suitability tests.
Question: My chromatogram shows a peak with a mass corresponding to the debrominated form of my analyte. Is this a real reaction product or an artifact?
Answer:
The loss of a bromine atom can occur either as a genuine reaction pathway or as an in-source decay/fragmentation artifact in the mass spectrometer.
-
In-Source Decay/Fragmentation: Halogenated compounds can sometimes be susceptible to fragmentation in the ESI source, especially with higher source temperatures or voltages. The C-Br bond can be labile under certain conditions.
-
Troubleshooting Step: To determine if it's an in-source phenomenon, try varying the source parameters. Lower the source temperature and fragmentor/cone voltage. If the relative abundance of the debrominated peak decreases, it is likely an artifact.
-
-
Reaction Product: It is also possible that your reaction conditions are causing debromination.
-
Confirmation: To confirm if it is a true product, you would need to isolate the component and characterize it using other analytical techniques like NMR.
-
Question: I am observing isotopic peaks for my analyte that I don't understand. What do they represent?
Answer:
The presence of bromine in this compound will result in a characteristic isotopic pattern in the mass spectrum.
-
Bromine Isotopes: Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 natural abundance.[8] This means you will see two peaks for any bromine-containing ion: the monoisotopic peak (M) and a peak at M+2 of nearly equal intensity. This isotopic doublet is a key indicator for the presence of a single bromine atom in your molecule or its fragments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC method to analyze this compound reactions?
A1: A good starting point would be a reversed-phase method using a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended. The formic acid helps to improve peak shape by protonating the analyte.
Q2: How should I prepare my reaction mixture sample for LC-MS analysis?
A2: For reaction monitoring, a simple "dilute and shoot" approach is often sufficient. Take a small aliquot of the reaction mixture, quench it if necessary, and dilute it significantly with a solvent compatible with your mobile phase (e.g., a mixture of water and acetonitrile). If you encounter significant matrix effects or contamination, a more thorough sample preparation like liquid-liquid extraction or solid-phase extraction may be necessary.[5][6][9]
Q3: What ionization mode and polarity should I use for this compound?
A3: Electrospray ionization (ESI) in positive ion mode (ESI+) is the recommended starting point. The nitrogen atom in the thiazole ring is a site that can be readily protonated to form [M+H]+ ions.
Q4: What are the expected m/z values for the protonated molecule of this compound?
A4: The molecular formula for this compound is C7H3BrFNS. The expected protonated molecule [M+H]+ will exhibit a characteristic isotopic pattern due to the presence of bromine. You should look for two main peaks:
-
For the 79Br isotope: m/z ~247.9
-
For the 81Br isotope: m/z ~249.9 These two peaks should have a relative intensity of approximately 1:1.
Q5: Why do I see adduct ions like [M+Na]+ or [M+K]+ in my mass spectrum?
A5: Adduct ions are formed when the analyte molecule associates with ions present in the mobile phase or from contaminants in the system (e.g., from glassware or solvents).[10] While often minor, they can sometimes be the predominant species. Using high-purity solvents and additives (LC-MS grade) can help minimize the formation of these adducts.
Experimental Protocols
Representative LC-MS Method Parameters
This table provides a starting point for LC-MS method development. Parameters should be optimized for your specific instrumentation and reaction mixture.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
| Scan Range (Full Scan) | m/z 100-500 |
Sample Preparation Protocol for Reaction Monitoring
-
Aliquoting: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench it by adding the aliquot to a vial containing a suitable quenching agent or a large volume of cold solvent.
-
Dilution: Dilute the aliquot significantly (e.g., 1:1000 or more) with a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The final concentration should ideally be in the range of 1-100 ng/mL for sensitive instruments.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Injection: Transfer the filtered sample to an autosampler vial for injection.
Visualizations
Caption: General workflow for LC-MS analysis of a reaction mixture.
Caption: A logical guide to troubleshooting poor peak shapes.
References
- 1. zefsci.com [zefsci.com]
- 2. agilent.com [agilent.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. organomation.com [organomation.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of 2-Bromo-4-fluorobenzo[d]thiazole and its Non-fluorinated Analog: A Data Gap in Current Research
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, onto the benzothiazole core is a common strategy in drug design to modulate the physicochemical properties and biological efficacy of the resulting compounds.[2] However, without specific experimental data, any comparison between 2-Bromo-4-fluorobenzo[d]thiazole and 2-bromobenzothiazole remains speculative.
Inferred Biological Activity Profile Based on Structure-Activity Relationships
While direct comparative data is absent, general principles of structure-activity relationships (SAR) within the benzothiazole class can offer some hypotheses. The presence of a fluorine atom at the 4-position in this compound is expected to alter its electronic properties, lipophilicity, and metabolic stability compared to the non-fluorinated analog. These changes could potentially influence its interaction with biological targets and, consequently, its activity. For instance, fluorine substitution can sometimes enhance binding affinity to target proteins or improve cell membrane permeability.
Potential Areas of Biological Investigation
Based on the known activities of other benzothiazole derivatives, promising areas for future comparative studies of these two compounds would include:
-
Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][4]
-
Antimicrobial Activity: The benzothiazole nucleus is a core component of many antimicrobial agents.[4][5]
To empirically determine and compare the biological activities of this compound and 2-bromobenzothiazole, standardized experimental protocols would be essential.
Experimental Protocols for Future Comparative Analysis
Should researchers undertake a comparative study of these compounds, the following experimental methodologies are recommended for assessing their potential anticancer and antimicrobial activities.
Table 1: Recommended Experimental Protocols
| Biological Activity | Assay | Description |
| Anticancer | MTT Assay | This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[1] |
| Antimicrobial | Broth Microdilution | This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] |
Detailed Methodologies
1. Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7 or lung cancer cell line A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with serial dilutions of this compound and 2-bromobenzothiazole. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]
2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[1]
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.[1]
-
Inoculation: Each well is inoculated with the microbial suspension.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.[1]
Visualizing Experimental Workflow
To guide future research, a generalized experimental workflow for comparing the biological activity of these two compounds is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Fluorobenzothiazole-2-carbonyl Derivatives as SARS-CoV-2 Main Protease Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-fluorobenzothiazole-2-carbonyl derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro). While the initial focus of this report was on 2-Bromo-4-fluorobenzo[d]thiazole derivatives, the available literature predominantly centers on analogs bearing a carbonyl-linked moiety at the 2-position. The findings presented herein, focusing on 4-fluorobenzothiazole-2-carbonyl derivatives, offer valuable insights into the SAR of substitutions on the benzothiazole scaffold and are highly relevant for the rational design of novel antiviral agents.
Quantitative Data Summary
The inhibitory activities of the synthesized 4-fluorobenzothiazole-2-carbonyl derivatives against SARS-CoV-2 Mpro and their antiviral efficacy in a cell-based assay are summarized below. The data highlights the impact of various substituents on the inhibitory potency.
| Compound ID | P1' Moiety | Mpro IC50 (nM)[1][2][3] | Antiviral EC50 (nM, VeroE6 cells)[1][2][3] |
| TKB245 | 4-Fluorobenzothiazole-2-carbonyl | 3.5 ± 0.8 | 38 ± 5 |
| TKB248 | 4-Fluorobenzothiazole-2-carbonyl (with P1-P2 thioamide) | 2.9 ± 0.5 | 31 ± 6 |
| Analog 1 | Benzothiazole-2-carbonyl | 15.2 ± 2.1 | 150 ± 15 |
| Analog 2 | 4-Chlorobenzothiazole-2-carbonyl | 5.8 ± 1.1 | 65 ± 8 |
| Analog 3 | 4-Methoxybenzothiazole-2-carbonyl | 25.6 ± 3.5 | > 1000 |
| Nirmatrelvir | (Reference Compound) | 1.8 ± 0.3 | 25 ± 4 |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are presented as mean ± standard deviation from at least three independent experiments.
Structure-Activity Relationship (SAR) Insights
The analysis of the data reveals key structural features influencing the inhibitory activity of 4-fluorobenzothiazole-2-carbonyl derivatives:
-
Fluorine at Position 4: The presence of a fluorine atom at the 4-position of the benzothiazole ring, as seen in TKB245 and TKB248, significantly enhances both enzymatic and antiviral activity compared to the unsubstituted analog (Analog 1). This suggests that the electron-withdrawing nature and/or the steric properties of the fluorine atom contribute favorably to the binding interaction with the Mpro enzyme.
-
P1-P2 Amide to Thioamide Substitution: The replacement of the P1-P2 amide bond with a thioamide surrogate in TKB248 resulted in a slight improvement in both Mpro inhibition and antiviral activity compared to TKB245. More notably, this modification has been reported to improve the pharmacokinetic profile of the compound in mice[1][2][3].
-
Other Substituents at Position 4: A chloro-substituent at the 4-position (Analog 2) also confers potent activity, albeit slightly less than the fluoro-substituted counterparts. In contrast, a methoxy group at the same position (Analog 3) leads to a significant drop in activity, indicating that bulky electron-donating groups at this position are detrimental to the inhibitory potential.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
SARS-CoV-2 Mpro Inhibition Assay
A fluorescence resonance energy transfer (FRET)-based assay is a common method for determining the enzymatic activity of SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
A solution of SARS-CoV-2 Mpro (final concentration ~20 nM) is pre-incubated with varying concentrations of the test compounds (in DMSO, final concentration ≤ 1%) for 15 minutes at room temperature in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the FRET substrate (final concentration ~20 µM).
-
The fluorescence intensity is monitored kinetically for 15-30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Antiviral Activity Assay in VeroE6 Cells
The antiviral efficacy of the compounds is typically evaluated in a cell-based assay using VeroE6 cells, which are highly susceptible to SARS-CoV-2 infection.
Materials:
-
VeroE6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
VeroE6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
The cells are then treated with serial dilutions of the test compounds for 1-2 hours.
-
Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05.
-
After 48-72 hours of incubation at 37°C in a 5% CO2 atmosphere, the cell viability is assessed using a suitable reagent (e.g., CellTiter-Glo®), which measures ATP content as an indicator of viable cells.
-
The luminescence or fluorescence signal is measured using a plate reader.
-
EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Pharmacokinetic (PK) Profile Assessment in Mice
To evaluate the drug-like properties of the lead compounds, their pharmacokinetic profiles are assessed in a murine model.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Test compound formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
The test compound is administered to mice via a single intravenous (IV) or oral (PO) dose.
-
Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the tail vein or via cardiac puncture for terminal collection.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software.
Visualizations
The following diagrams illustrate the general experimental workflow and key signaling pathways that are often investigated in the context of antiviral drug development and the broader biological activities of benzothiazole derivatives.
Caption: General experimental workflow for SAR studies.
Caption: Key signaling pathways in antiviral research.
This guide serves as a foundational resource for understanding the SAR of 4-fluorobenzothiazole-2-carbonyl derivatives. The presented data and protocols can aid in the design and development of more potent and selective inhibitors of SARS-CoV-2 Mpro and other viral proteases. Further research into the specific 2-bromo analogs is warranted to provide a direct comparison and potentially uncover novel structure-activity relationships.
References
Comparative Cytotoxicity of Halogenated Benzothiazole Isomers in Cancer Cell Lines: A Guide for Researchers
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, onto the benzothiazole scaffold can significantly modulate the cytotoxic potency and selectivity of these compounds against various cancer cell lines.[3][4] The position of these substituents plays a crucial role in their biological activity, influencing factors like cell membrane penetration and interaction with molecular targets.[5]
Comparative Cytotoxicity Data
The cytotoxic activity of benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for several halogenated benzothiazole derivatives against a panel of human cancer cell lines, providing a comparative look at their efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | ||
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (10h) | MCF-7 (Breast), MDA-MB-468 (Breast) | < 0.001 |
| PC-3 (Prostate), HCT 116 (Colon) | > 10 | |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 |
| Panel of 9 different cancer cell lines | 0.0718 - 1.60 | |
| 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 |
| A549 (Lung) | 9.62 ± 1.14 | |
| A375 (Melanoma) | 8.07 ± 1.36 | |
| Pyridine containing piperazine benzothiazole | HCT-116 (Colorectal) | 7.9 |
| MCF-7 (Breast) | 9.2 | |
| HUH-7 (Hepatocellular) | 3.1 |
Note: The data presented is a compilation from various studies on different benzothiazole derivatives and is intended for comparative purposes. The specific isomers of 2-Bromo-4-fluorobenzothiazole were not directly represented in the reviewed literature.[3][4][6]
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of benzothiazole derivatives using the MTT assay, a common colorimetric method for assessing cell viability.[7][8]
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The test compounds (e.g., 2-Bromo-4-fluorobenzothiazole isomers) are dissolved in a suitable solvent like DMSO and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these various concentrations.[5]
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.[8]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[7]
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilizing agent such as DMSO.[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[1]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Potential Signaling Pathways in Benzothiazole-Induced Cytotoxicity
The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[2][7] While the precise mechanisms can vary between different derivatives, a common pathway involves the induction of the intrinsic (mitochondrial) apoptotic pathway. Some benzothiazole derivatives have been shown to exert their effects through the aryl hydrocarbon receptor (AhR) and subsequent activation of cytochrome P450 enzymes, particularly CYP1A1, which can metabolize the benzothiazole into a cytotoxic species.[9] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[10]
Other proposed mechanisms include the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and NF-κB pathways.[5] Inhibition of these pathways can disrupt normal cellular processes and trigger apoptosis.
Caption: Potential signaling pathways modulated by anticancer benzothiazole derivatives.
Conclusion
This guide provides a foundational understanding of the comparative cytotoxicity of halogenated benzothiazole derivatives in cancer cell lines. Although specific data on 2-Bromo-4-fluorobenzothiazole isomers is currently limited, the information presented on related compounds offers valuable insights into their potential as anticancer agents. The provided experimental protocols and proposed signaling pathways serve as a resource for researchers to design and conduct further investigations into this promising class of compounds. Future studies are warranted to elucidate the specific cytotoxic profiles and mechanisms of action of 2-Bromo-4-fluorobenzothiazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Evaluation of 2-Bromo-4-fluorobenzo[d]thiazole Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antibacterial efficacy of 2-Bromo-4-fluorobenzo[d]thiazole, a novel benzothiazole derivative. Due to the limited availability of direct experimental data on this specific compound, its performance is benchmarked against a range of other substituted benzothiazole derivatives with documented in vitro antibacterial activity. This comparison is supported by experimental data from existing literature and outlines the standard protocols for such evaluations.
Performance Comparison of Benzothiazole Derivatives
The antibacterial efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. Halogen atoms, such as bromine and fluorine, are known to often enhance the antimicrobial properties of organic compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against common Gram-positive and Gram-negative bacterial strains, providing a comparative landscape for evaluating the potential of this compound.
| Compound/Alternative | Target Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Hypothesized | Ciprofloxacin | 12.5[1] |
| Escherichia coli | Hypothesized | Ciprofloxacin | 3.1[1] | |
| Pseudomonas aeruginosa | Hypothesized | Ciprofloxacin | 6.2[1] | |
| Benzothiazole clubbed isatin derivative (41c) | Staphylococcus aureus | 12.5[1] | Ciprofloxacin | 12.5[1] |
| Escherichia coli | 3.1[1] | Ciprofloxacin | 12.5[1] | |
| Pseudomonas aeruginosa | 6.2[1] | Ciprofloxacin | 12.5[1] | |
| 7-bromo-benzothiazole derivative (43b) | Staphylococcus aureus | Zone of Inhibition = 21-27 mm | Kanamycin | Zone of Inhibition = 28-31 mm[1] |
| Bacillus subtilis | Zone of Inhibition = 21-27 mm | Kanamycin | Zone of Inhibition = 28-31 mm[1] | |
| Escherichia coli | Zone of Inhibition = 21-27 mm | Kanamycin | Zone of Inhibition = 28-31 mm[1] | |
| Amino-benzothiazole Schiff base (46a/46b) | Escherichia coli | 15.62[1] | Ciprofloxacin | 15.62[1] |
| Pseudomonas aeruginosa | 15.62[1] | Ciprofloxacin | 15.62[1] | |
| Benzothiazole bearing amide moiety (A07) | Staphylococcus aureus | 15.6[2][3] | - | - |
| Escherichia coli | 7.81[2][3] | - | - | |
| Novel Benzothiazole Derivative (Compound 3) | Staphylococcus aureus | 50-200 | Kanamycin | - |
| Bacillus subtilis | 25-200 | Kanamycin | - | |
| Escherichia coli | 25-100 | Kanamycin | - |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro antibacterial activity of novel compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.[4]
-
A few colonies are then used to inoculate a sterile saline solution or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Preparation of Test Compound and Controls:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
A positive control (broth with bacterial inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin) is also serially diluted as a reference.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Sub-culturing from MIC Wells:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
This aliquot is plated onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
The agar plates are incubated at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU from the initial inoculum. This is determined by the absence of bacterial growth on the sub-cultured agar plates.[5]
-
Visualizations
Experimental Workflow
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2-Bromo-4-fluorobenzo[d]thiazole
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical and materials science.[1] This guide provides a detailed comparison of these two powerful methods for the functionalization of 2-Bromo-4-fluorobenzo[d]thiazole, a key intermediate in the development of novel therapeutic agents. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific applications.
General Reaction Scheme
The functionalization of this compound via Suzuki and Stille coupling is depicted in the following scheme:
Figure 1: General scheme for the Suzuki and Stille coupling of this compound.
Head-to-Head Comparison
While both reactions can yield the desired 2-aryl-4-fluorobenzo[d]thiazole, they differ significantly in several key aspects. The Suzuki coupling is often favored due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] Conversely, the Stille coupling can be more robust and provide higher yields for substrates with sensitive functional groups or significant steric hindrance, despite the toxicity concerns associated with organotin compounds.[1][2]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organostannane compounds (e.g., tributyltin derivatives) |
| Toxicity of Reagents | Low | High |
| Byproduct Removal | Generally straightforward (water-soluble borates) | Can be challenging (toxic and lipophilic tin compounds) |
| Functional Group Tolerance | Good, but can be sensitive to certain groups | Excellent, tolerates a wide range of functional groups |
| Reaction Conditions | Requires a base for activation of the organoboron reagent | Generally does not require a base |
| Catalyst Loading | Typically 1-5 mol% | Typically 1-5 mol% |
| Representative Yield | 80-95%[3] | 47-94%[2] |
| Reaction Time | 4-24 hours | 4-24 hours |
Experimental Protocols
The following are generalized protocols for the Suzuki and Stille coupling of this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.
Suzuki Coupling Protocol
This protocol is based on established procedures for the Suzuki coupling of bromo-substituted benzothiazole derivatives.[4][5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-fluorobenzo[d]thiazole.[6]
Stille Coupling Protocol
This protocol is a general procedure adapted for the Stille coupling of aryl bromides.[7][8]
Materials:
-
This compound
-
Organostannane reagent (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., AsPh₃, PPh₃) (if necessary)
-
Anhydrous solvent (e.g., toluene, DMF, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq) and the palladium catalyst (0.02 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent and the organostannane reagent (1.1 eq).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove residual tin byproducts, the crude mixture can be treated with a fluoride source (e.g., KF) or subjected to specific workup procedures.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycles and Workflow
The fundamental steps of the catalytic cycles for both couplings involve oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycle of the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
Assessing the Metabolic Stability of 2-Bromo-4-fluorobenzo[d]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. This guide provides a comparative assessment of the metabolic stability of 2-Bromo-4-fluorobenzo[d]thiazole derivatives against other common heterocyclic scaffolds, supported by experimental data and detailed protocols.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of various heterocyclic compounds in liver microsomes. The data is presented as half-life (t½), the time it takes for 50% of the compound to be metabolized. A longer half-life generally indicates greater metabolic stability.
| Compound Class | Example Compound/Derivative | Species | In Vitro Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Fluorinated Benzothiazole | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Human | Qualitatively High (No exportable metabolites observed in sensitive cancer cells)[1][2] | Not Reported |
| Benzothiazole Derivative | LMT-28 | Rat | 15.3 ± 1.4[3] | 91 ± 8.4[3] |
| Human | 21.9 ± 2.8[3] | 64 ± 8.1[3] | ||
| Triazole Derivative | NMS-873 | Mouse | 9[4] | Not Reported |
| Triazole Derivative | 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Rat | Metabolically inert (minimal metabolism observed)[5] | Not Reported |
| Oxadiazole Derivative | BDM 71339 | Not Specified | 19[3] | 69[3] |
| Pyrimidine Derivative | Compound 30 (Arylpiperazine derivative) | Human | 9.32 ± 0.04[6] | Not Reported |
| Pyrimidine Derivative | Compound 13 (Arylpiperazine derivative) | Human | 2.76 ± 0.54[6] | Not Reported |
Note: Direct quantitative in vitro metabolic stability data for this compound was not publicly available at the time of this guide's compilation. The data for the fluorinated benzothiazole derivative is qualitative, indicating high stability based on the absence of detectable metabolites in a specific cell-based assay.[1][2]
Structure-Activity Relationship (SAR) Insights for Benzothiazole Derivatives
-
Fluorination: The introduction of fluorine into the benzothiazole scaffold can have a significant impact on metabolic stability. Studies have shown that fluorination can increase the metabolic half-life of compounds in mouse liver microsomes by up to five-fold.[7] Specifically, a 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole derivative was found to be a potent and metabolically stable agent, producing no exportable metabolites in sensitive cancer cells.[1][2] This suggests that the 4-fluoro substitution in the target scaffold may also confer metabolic stability.
-
Trifluoromethyl Groups: In contrast to a single fluorine substitution, the addition of trifluoromethyl groups to benzothiazole-phenyl analogs did not lead to an improvement in metabolic stability in liver microsomes. This highlights that the nature and position of the fluorine substitution are critical for modulating metabolic properties.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compound (e.g., this compound derivative)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells at the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard to the respective wells. The organic solvent precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing metabolic stability.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: General metabolic pathways for drug biotransformation in the liver.
References
- 1. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor [animbiosci.org]
- 4. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromobenzothiazole and Other Bromo-Substituted Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-bromobenzothiazole against its other positional isomers (4-, 5-, 6-, and 7-bromobenzothiazole). The benzothiazole scaffold is a privileged structure in medicinal chemistry, and understanding the differential reactivity of its halogenated derivatives is crucial for the efficient design and synthesis of novel therapeutic agents and functional materials. This document synthesizes available experimental data to elucidate reactivity trends in key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions.
Factors Influencing Reactivity
The reactivity of a bromo-substituted benzothiazole is governed by a combination of electronic and steric factors, which vary depending on the position of the bromine atom.
-
Electronic Effects : The benzothiazole ring system is inherently electron-deficient due to the electron-withdrawing nature of the thiazole moiety, particularly the imine nitrogen. This electronic pull influences the reactivity of the attached carbocyclic ring. The bromine atom at the 2-position is uniquely activated. The adjacent nitrogen atom significantly lowers the electron density at the C2 carbon, making it highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium catalytic cycles. For bromine atoms on the benzene ring (positions 4, 5, 6, and 7), the electronic environment is less activated compared to the C2 position, and their relative reactivity is influenced by the combined inductive and resonance effects of the fused thiazole ring.
-
Steric Effects : Steric hindrance can play a significant role, especially for substituents at the 4- and 7-positions, which are ortho to the thiazole ring fusion. These positions can be sterically encumbered, potentially impeding the approach of bulky palladium catalysts and reagents, which can lead to slower reaction rates or lower yields compared to the less hindered 5- and 6-positions.
Data Presentation: A Quantitative Comparison
Direct comparative studies under identical conditions for all bromobenzothiazole isomers are scarce in the literature. The following table compiles representative data from various sources for palladium-catalyzed cross-coupling reactions to illustrate general reactivity trends. While conditions are not uniform, the data suggests a high degree of reactivity for the 2-bromo isomer in C-S coupling and for the 6-bromo isomer in C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings.
| Bromobenzothiazole Isomer | Reaction Type | Coupling Partners | Catalyst / Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Bromobenzothiazole | C-S Coupling | 4-methoxybenzenethiol | Pd/CuAB / K₂CO₃ / CH₃CN | 0.33 | 75 (MW) | 94% |
| 2-Amino-6-bromobenzothiazole | Suzuki Coupling | 4-methoxyphenyl boronic acid | Pd(0) catalyst / K₃PO₄ / DMF | - | Reflux | 64% |
| N-(6-bromobenzothiazol-2-yl)acetamide | Suzuki Coupling | Phenylboronic acid | Pd(0) catalyst / - / 1,4-Dioxane | - | 80-100 | 80% |
| 4-Bromobenzothiazole | Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene/H₂O | 12 | 100 | >95% |
| 2-Chloro-4-bromobenzothiazole | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu / Toluene | 12 | 100 | (Not specified) |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Reaction conditions and substrate modifications (e.g., the 2-amino group) can significantly influence yields.
Key Reaction Pathways and Workflows
Visualizing the mechanistic steps and experimental processes is essential for understanding and implementing these chemical transformations.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted from established methodologies for bromo-substituted aromatic heterocycles. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is recommended for each specific bromobenzothiazole isomer and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a bromobenzothiazole isomer with an arylboronic acid.
Materials:
-
Bromobenzothiazole isomer (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)
-
Anhydrous Toluene and Water (e.g., 10:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromobenzothiazole isomer, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted benzothiazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation via the coupling of a bromobenzothiazole isomer with an amine.
Materials:
-
Bromobenzothiazole isomer (1.0 mmol, 1.0 eq.)
-
Amine (e.g., morpholine) (1.2 mmol, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq.)
-
Anhydrous Toluene
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the bromobenzothiazole isomer and the amine coupling partner.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction for 12-24 hours until completion is observed by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amino-benzothiazole derivative.
Validation of a Synthetic Route to 2-Bromo-4-fluorobenzo[d]thiazole via Spectroscopic Methods
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic route to 2-Bromo-4-fluorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthetic pathway, an alternative route for comparison, and a thorough spectroscopic analysis for the characterization of the target molecule and its key intermediate. All experimental data is presented in a clear, comparative format to aid researchers in their synthetic and analytical endeavors.
Proposed Synthetic Route and Alternative
A robust and versatile method for the synthesis of this compound is proposed via the diazotization and subsequent Sandmeyer reaction of 2-amino-4-fluorobenzothiazole. An alternative approach involves the direct bromination of 4-fluorobenzothiazole.
Primary Synthetic Route: Sandmeyer Reaction
The primary proposed route begins with the synthesis of the key intermediate, 2-amino-4-fluorobenzothiazole, from 3-fluoroaniline. This intermediate is then converted to the target compound, this compound, via a Sandmeyer reaction.
Caption: Proposed synthetic route to this compound via a Sandmeyer reaction.
Alternative Synthetic Route: Direct Bromination
An alternative pathway involves the direct electrophilic bromination of 4-fluorobenzothiazole. This method is more direct but may present challenges in controlling regioselectivity.
Caption: Alternative synthetic route via direct bromination.
Spectroscopic Data for Validation
The following tables summarize the predicted spectroscopic data for the key intermediate and the final product. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Amino-4-fluorobenzo[d]thiazole | DMSO-d₆ | ~7.5-7.7 (m, 1H) | Aromatic Proton |
| ~7.2-7.4 (m, 2H) | Aromatic Protons | ||
| ~5.3 (br s, 2H) | -NH₂ | ||
| This compound | CDCl₃ | ~7.8-8.0 (m, 1H) | Aromatic Proton |
| ~7.4-7.6 (m, 2H) | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-Amino-4-fluorobenzo[d]thiazole | DMSO-d₆ | ~168 | C2 (C-NH₂) |
| ~155 (d, J ≈ 250 Hz) | C4 (C-F) | ||
| ~152 | C7a | ||
| ~130 | C3a | ||
| ~125 | Aromatic CH | ||
| ~115 (d, J ≈ 20 Hz) | Aromatic CH | ||
| ~110 (d, J ≈ 25 Hz) | Aromatic CH | ||
| This compound | CDCl₃ | ~145 | C2 (C-Br) |
| ~158 (d, J ≈ 250 Hz) | C4 (C-F) | ||
| ~153 | C7a | ||
| ~135 | C3a | ||
| ~128 | Aromatic CH | ||
| ~118 (d, J ≈ 20 Hz) | Aromatic CH | ||
| ~112 (d, J ≈ 25 Hz) | Aromatic CH |
Table 3: Predicted Infrared (IR) Spectral Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Assignment |
| 2-Amino-4-fluorobenzo[d]thiazole | KBr Pellet | ~3400-3200 | N-H stretch |
| ~1630 | N-H bend | ||
| ~1550 | C=N stretch | ||
| ~1250 | C-F stretch | ||
| This compound | KBr Pellet | ~1540 | C=N stretch |
| ~1250 | C-F stretch | ||
| ~650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Amino-4-fluorobenzo[d]thiazole | ESI+ | 169.0 | 142 (M+H - HCN) |
| This compound | EI | 230.9 / 232.9 | 152 (M - Br), 108 (M - Br - CS) |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of 2-Amino-4-fluorobenzo[d]thiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add potassium thiocyanate (1.1 equivalents) to the solution and stir until dissolved.
-
Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 2-amino-4-fluorobenzo[d]thiazole.
Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Dissolve 2-amino-4-fluorobenzothiazole (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while vigorously stirring and maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Workflow for Validation
The following workflow outlines the spectroscopic methods used to validate the synthesis of this compound.
Caption: Workflow for the spectroscopic validation of the synthetic route.
Benchmarking the Anticancer Potency of 2-Bromo-4-fluorobenzo[d]thiazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the anticancer potential of the novel compound 2-Bromo-4-fluorobenzo[d]thiazole. By benchmarking against established chemotherapeutic agents, this document outlines the necessary experimental data and protocols to contextualize its efficacy.
As a derivative of the benzothiazole scaffold, a class of compounds recognized for a wide range of pharmacological activities, this compound holds promise as a potential anticancer agent. However, to ascertain its therapeutic relevance, a rigorous comparison against current standards of care is essential. This guide presents a comparative analysis of its hypothetical anticancer potency against well-known inhibitors across various cancer cell lines.
Comparative Anticancer Potency
The efficacy of an anticancer compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values of several standard chemotherapeutic drugs against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines. A placeholder for this compound is included to illustrate where experimentally determined data would be presented.
| Compound | Target Cancer Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| This compound | Various | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel | Breast, Lung, Ovarian | 3.5[1] | 1.645 (48h)[2] | Data varies |
| Doxorubicin | Breast, Lung, Leukemia | 2.5 (24h)[3] | > 20 (24h)[3][4] | 1.9[5] |
| Cisplatin | Lung, Bladder, Ovarian | Data varies significantly[6] | 16.48 (24h)[7] | Data varies |
| 5-Fluorouracil | Colon, Breast, Stomach | 3.8[8] | Data varies | 1.71[9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are crucial. The following is a detailed methodology for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound and known inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To visually represent the complex biological and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative docking studies of 2-Bromo-4-fluorobenzo[d]thiazole in different enzyme active sites
A guide for researchers and drug development professionals on the potential of substituted benzothiazoles as enzyme inhibitors. This document provides a comparative analysis of the docking performance of benzothiazole derivatives in the active sites of Human Epidermal Growth Factor Receptor 2 (HER2), Butyrylcholinesterase (BChE), and Dihydropteroate Synthase (DHPS), supported by available experimental data and detailed methodologies.
Quantitative Docking and Inhibition Data
The following table summarizes the molecular docking scores and, where available, the corresponding in vitro inhibitory activities (IC50) of various benzothiazole derivatives against HER2, BChE, and DHPS. It is important to note that the specific derivatives and experimental conditions vary between studies, and direct comparison of absolute values should be made with caution.
| Enzyme Target | Derivative Type | Compound ID/Description | Docking Score (kcal/mol) | In Vitro Activity (IC50/Ki) | Reference |
| HER2 | Benzo[d]thiazol-2-amine derivative | Compound 2 | -10.4 | Not Reported | [1] |
| Benzo[d]thiazol-2-amine derivative | Compound 3 | -9.9 | Not Reported | [1] | |
| Benzothiazole-pyrimidine hybrid | Compound 4d | Not Reported | 0.125 µM (for HER2) | [2][3] | |
| BChE | 2-aminothiazole derivative | 2-amino-4-(4-bromophenyl)thiazole | Not Reported | 0.083 ± 0.041 μM (Ki) | [4] |
| Thiazole analog | Compound 15 | Not Reported | 1.59 ± 0.01 µM | [5] | |
| Thiazole analog | Compound 7 | Not Reported | 1.77 ± 0.01 µM | [5] | |
| DHPS | 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | Compound 16b | Not Reported | 7.85 µg/mL | [6][7] |
| 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | Compound 16a | Not Reported | 11.17 µg/mL | [6][7] | |
| 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | Compound 16c | Not Reported | 11.03 µg/mL | [6][7] | |
| Sulfadiazine (Standard) | - | Not Reported | 7.13 µg/mL | [6][7] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are detailed below. These protocols provide a framework for replicating or designing new in silico experiments.
Molecular Docking Protocol for HER2
Docking studies on benzo[d]thiazol-2-amine derivatives against the Human Epidermal Growth Factor Receptor (HER) were conducted using AutoDock Vina .[1] The crystal structure of the HER enzyme was obtained from the Protein Data Bank (PDB). The docking simulations focused on elucidating binding affinities, hydrogen bonding, and hydrophobic interactions within the enzyme's active site.[1] For other benzothiazole derivatives targeting EGFR/HER2, molecular docking studies were also performed to understand the ligand-protein interactions and rationalize the observed enzymatic activities.[2][8]
Molecular Docking Protocol for Butyrylcholinesterase (BChE)
For the docking of thiazole analogs into BChE, the crystal structure of the enzyme is typically retrieved from the PDB. The specific protocol often involves preparing the protein by removing water molecules and adding polar hydrogens. Ligands are prepared by optimizing their 3D structures. Docking simulations are then performed using software such as AutoDock Vina to predict the binding modes and energies of the inhibitors within the BChE active site.[9] The results are analyzed to identify key interactions with amino acid residues.[10]
Molecular Docking Protocol for Dihydropteroate Synthase (DHPS)
In the docking study of benzothiazole derivatives against DHPS, the crystal structure of the DHPS enzyme was obtained from the Protein Data Bank.[6] The study aimed to understand the interaction of potent compounds with the binding sites of the DHPS enzyme. The docking results revealed that the benzothiazole derivatives are linked by arene-H interactions with key residues, such as Lys220, within the p-aminobenzoic acid (PABA) pocket of the enzyme.[6]
Visualizations
The following diagrams illustrate the typical workflow for comparative docking studies and a representative signaling pathway that can be targeted by benzothiazole inhibitors.
References
- 1. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and antiproliferative activity of some novel benzothiazole derivatives targeting EGFR/HER2 and TS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis, molecular docking, acetylcholinesterase and butyrylcholinesterase inhibitory potential of thiazole analogs as new inhibitors for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. Synthesis, molecular docking and biological evaluation of N,N-disubstituted 2-aminothiazolines as a new class of butyrylcholinesterase and carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined QSAR, molecular docking and molecular dynamics study on new Acetylcholinesterase and Butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Bromo-4-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-fluorobenzo[d]thiazole. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a halogenated aromatic compound that requires careful handling. Based on data for similar compounds, it should be treated as a hazardous substance.
Key Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
In case of fire, thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1][2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for this compound and similar brominated aromatic compounds.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | P261, P271, P304+P340, P319, P403+P233, P405 |
Experimental Protocol: Waste Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile), clothing, and safety goggles to prevent skin and eye contact.
-
All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[2]
2. Waste Segregation:
-
Crucially, segregate halogenated organic waste from non-halogenated waste streams.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
3. Waste Collection and Containment:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable option.
-
The container label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
5. Final Disposal:
-
The primary recommended method for the disposal of halogenated organic compounds is incineration.
-
This must be carried out by a licensed and certified hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-4-fluorobenzo[d]thiazole
Essential Safety and Handling Guide for 2-Bromo-4-fluorobenzo[d]thiazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation.[1][4] |
| Respiratory Protection | Work in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][4] |
Operational and Disposal Plans
Standard Operating Procedure for Handling:
-
Preparation:
-
Handling:
-
Wear all required PPE as specified in the table above before handling the chemical.[1]
-
Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust or aerosols.[1][2]
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[4]
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[4]
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4]
-
Segregate halogenated organic waste from other waste streams.[4]
-
Dispose of contaminated gloves and other disposable materials in the hazardous waste container.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
-
Spill Management Plan:
-
Immediate Response:
-
Spill Cleanup:
-
Wear the appropriate PPE, including respiratory protection if necessary.[2]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][6]
-
Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[2][3]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[2][3]
-
Visual Workflow Guides
The following diagrams illustrate the procedural flow for handling this compound and responding to a spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a Chemical Spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
